molecular formula C11H7ClO2S B1611810 2-Chloro-5-(thiophen-2-YL)benzoic acid CAS No. 926203-78-3

2-Chloro-5-(thiophen-2-YL)benzoic acid

Cat. No.: B1611810
CAS No.: 926203-78-3
M. Wt: 238.69 g/mol
InChI Key: QYSJERLNZVWQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(thiophen-2-yl)benzoic acid is an organic compound with the molecular formula C 11 H 7 ClO 2 S and a molecular weight of 238.69 g/mol . Its CAS Registry Number is 926203-78-3 . This benzoic acid derivative is built around a biphenyl-like core where a chlorine atom is present at the 2-position and a thiophene ring is linked at the 5-position of the benzoic acid scaffold. This structure classifies it as a benzamidobenzoic acid analog, a family of compounds identified in scientific screening as inhibitors of parasite hexokinase enzymes . Research on closely related structures has shown that such compounds can act as allosteric modulators of T. brucei hexokinase 1 (TbHK1), a critical metabolic enzyme in kinetoplastid parasites . Consequently, this compound is of significant interest in medicinal chemistry research for the development of novel antiparasitic agents, particularly against neglected tropical diseases like Human African Trypanosomiasis (sleeping sickness) and Leishmaniasis . Its structure makes it a valuable building block for further chemical exploration and SAR studies. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSJERLNZVWQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588083
Record name 2-Chloro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926203-78-3
Record name 2-Chloro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 2-Chloro-5-(thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-(thiophen-2-yl)benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-5-(thiophen-2-yl)benzoic acid, a heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The document delineates its core physicochemical properties, offers an in-depth analysis of its spectroscopic signatures, presents a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and explores its chemical reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile molecule.

Introduction and Molecular Overview

2-Chloro-5-(thiophen-2-yl)benzoic acid (C₁₁H₇ClO₂S) is a biaryl carboxylic acid that integrates three key chemical motifs: a benzoic acid core, a halogen substituent (chloro), and a thiophene heterocycle. This unique combination of functional groups imparts a specific set of electronic and steric properties, making it a valuable intermediate for creating more complex molecular architectures. The carboxylic acid group serves as a handle for derivatization, such as amide or ester formation, while the chloro and thiophene groups modulate the molecule's reactivity, solubility, and potential for intermolecular interactions. Its structural analogues have been explored in various research contexts, including the development of novel therapeutic agents.[1][2]

The following diagram illustrates the chemical structure of the title compound.

Caption: Chemical structure of 2-Chloro-5-(thiophen-2-yl)benzoic acid.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of a compound are fundamental to its identification, purification, and application in further synthetic steps.

Physicochemical Properties

The key identifying properties of 2-Chloro-5-(thiophen-2-yl)benzoic acid are summarized below.

PropertyValueSource
CAS Number 926203-78-3[3]
Molecular Formula C₁₁H₇ClO₂S[3]
Molecular Weight 238.69 g/mol [3]
Appearance White to off-white solidTypical for similar compounds
Purity ≥95%[3]
Spectroscopic Data Analysis

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. For 2-Chloro-5-(thiophen-2-yl)benzoic acid, the following characteristic absorption bands are expected, drawing parallels with spectra of 2-chlorobenzoic acid and other benzoic acid derivatives.[5][9][10][11]

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[10]

  • Aromatic C-H Stretch: Weaker absorptions are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H bonds on both the benzene and thiophene rings.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band is predicted between 1710-1680 cm⁻¹ . This is characteristic of the carbonyl group in an aromatic carboxylic acid.[10]

  • Aromatic C=C Stretch: Several medium to weak bands will appear in the 1600-1450 cm⁻¹ region, representing the ring stretching vibrations of both the phenyl and thienyl moieties.

  • C-O Stretch & O-H Bend: Bands corresponding to the C-O stretching and O-H in-plane bending of the carboxylic acid group are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically around 800-600 cm⁻¹ , can be attributed to the C-Cl bond.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzoic acid and thiophene rings. The carboxylic acid proton will appear as a broad singlet far downfield, typically >12 ppm . The aromatic region (approx. 7.0-8.2 ppm ) will show a complex pattern of doublets and doublets of doublets, reflecting the coupling between adjacent protons on both rings.

  • ¹³C NMR: The carbon NMR spectrum will display 11 distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm . The other 10 aromatic carbons will resonate in the 125-145 ppm range, with their precise shifts determined by the electronic influence of the chloro, carboxyl, and thienyl substituents.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z ≈ 238 .

  • Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z ≈ 240 , with an intensity approximately one-third of the molecular ion peak. This is a definitive indicator of a monochlorinated compound.

  • Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da), the chlorine atom (-Cl, 35/37 Da), and potentially cleavage of the bond between the two aromatic rings.

Synthesis and Reactivity

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the benzoic acid and thiophene rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13] This reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary reagents.

The core of the reaction involves coupling an organoboron reagent (thiophene-2-boronic acid) with an organohalide (a di-halogenated benzoic acid).

G cluster_conditions Reaction Conditions reactant1 2-Chloro-5-bromobenzoic Acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) reaction_center Suzuki-Miyaura Coupling reactant1->reaction_center reactant2 Thiophene-2-boronic acid reactant2->reaction_center base Base (e.g., K2CO3) catalyst->reaction_center solvent Solvent (e.g., Toluene/H2O) base->reaction_center solvent->reaction_center product 2-Chloro-5-(thiophen-2-yl)benzoic acid reaction_center->product

Caption: Workflow for the synthesis of the title compound via Suzuki-Miyaura coupling.

Step-by-Step Experimental Protocol:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-bromobenzoic acid (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio), via cannula. Follow this with the addition of the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). Expertise: Using a biphasic solvent system helps to dissolve both the organic starting materials and the inorganic base.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer. Acidify the aqueous layer with 1M HCl to a pH of ~2, which will precipitate the carboxylic acid product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a minimal amount of a non-polar solvent like hexane to remove non-polar impurities. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the synthesis. The reaction proceeds through a well-established catalytic cycle.

Suzuki_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition (Ar-Pd(II)-X) pd0->ox_add + Ar-X transmetal Transmetalation (Ar-Pd(II)-Ar') ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 - Ar-Ar' product Ar-Ar' (Product) red_elim->product arx Ar-X (2-Chloro-5-bromobenzoic acid) arx->ox_add boronic Ar'-B(OH)2 (Thiophene boronic acid) boronate [Ar'-B(OH)3]- boronic->boronate base Base base->boronate boronate->transmetal + [Ar'-B(OH)3]-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-chloro-5-bromobenzoic acid to form a Pd(II) complex. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling.

  • Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate complex. This complex then transfers its organic group (the thienyl ring) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Chemical Reactivity
  • Carboxylic Acid Derivatization: The carboxylic acid group is the primary site for further reactions. It can be readily converted to esters (via Fischer esterification), amides (by coupling with amines using reagents like EDC/HOBt), or acid chlorides (using thionyl chloride), opening pathways to a vast library of derivatives.

  • Aromatic Ring Reactivity: Both the benzene and thiophene rings can undergo further functionalization, such as electrophilic aromatic substitution. The thiophene ring is generally more activated towards electrophiles than the substituted benzene ring. The directing effects of the existing substituents must be considered for any planned substitution reactions.

Applications in Research and Development

The structural framework of 2-Chloro-5-(thiophen-2-yl)benzoic acid is of significant interest to the pharmaceutical industry. Benzoic acid derivatives are known for a wide range of biological activities, and the inclusion of a thiophene ring, a common bioisostere for a phenyl ring, can enhance potency, improve metabolic stability, or modulate pharmacokinetic properties. This compound serves as an excellent starting point for generating libraries of novel small molecules for screening in drug discovery programs targeting cancer, inflammation, or infectious diseases.[1]

Conclusion

2-Chloro-5-(thiophen-2-yl)benzoic acid is a well-defined chemical entity with a versatile profile for advanced chemical synthesis. Its properties are readily characterized by standard analytical techniques, and its synthesis is reliably achieved through robust methodologies like the Suzuki-Miyaura cross-coupling. The strategic placement of its functional groups makes it a highly valuable intermediate for researchers and developers in the fields of medicinal chemistry and materials science.

References

  • Howei Pharm. 2-Chloro-5-(thiophen-2-yl)benzoic acid ≥95%.
  • ChemicalBook. 2-Chlorobenzoic acid(118-91-2) IR Spectrum.
  • PubChem. 2-(Thiophen-2-yl)benzoic acid.
  • Google Patents.
  • Santa Cruz Biotechnology. 2-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid.
  • ResearchGate.
  • NIST WebBook. Benzoic acid, 2-chloro-.
  • Google Patents. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
  • PubMed. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR....
  • Organic Chemistry Portal. Suzuki Coupling.
  • CymitQuimica. 2-(thiophen-2-ylcarbonyl)benzoic acid.
  • Benchchem. Spectroscopic and Synthetic Profile of 2-(5-Chlorothiophen-2-yl)quinoxaline: A Technical Overview.
  • ChemScene. 2-Chloro-5-(chlorosulfonyl)benzoic acid.
  • PubChem. 2-Chloro-5-methylbenzoic Acid.
  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid.
  • NIST WebBook. 2-Chloro-5-nitrobenzoic acid.
  • ResearchG
  • PubChemLite. 5-chloro-3-(thiophen-2-yl)benzoic acid.
  • PubChemLite. 2-(1-adamantoylamino)-5-chloro-benzoic acid, thiophen-2-ylmethylene-hydrazide.
  • ChemicalBook. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 1H NMR spectrum.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • MDPI.
  • Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS.
  • ResearchGate. 2-(5-Bromothiophene-2-sulfonamido)benzoic acid.
  • Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • Diva-portal.org. Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS.
  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling.
  • Benchchem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Royal Society of Chemistry. Mass spectrometry of compounds of the type [Fe(CO)2(η-C5H5)R](R = alkyl).
  • Tokyo Chemical Industry Co., Ltd. 2-Chloro-5-hydroxybenzoic Acid.
  • SpectraBase. 2-Chlorobenzoic acid - Optional[MS (GC)] - Spectrum.

Sources

2-Chloro-5-(thiophen-2-yl)benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-Chloro-5-(thiophen-2-yl)benzoic acid is a specialized biaryl building block used extensively in medicinal chemistry. It serves as a critical scaffold for the development of small-molecule inhibitors, particularly in kinase research and protein-protein interaction studies. Its structure features a central benzoic acid core substituted with a chlorine atom at the ortho-position (providing steric lock and metabolic stability) and a thiophene ring at the meta-position (acting as a lipophilic bioisostere for a phenyl group).

Chemical Identifiers & Properties[1][2][3][4][5][6]
PropertySpecification
CAS Number 926203-78-3
IUPAC Name 2-Chloro-5-(thiophen-2-yl)benzoic acid
Synonyms 2-Chloro-5-(2-thienyl)benzoic acid; 5-(2-Thienyl)-2-chlorobenzoic acid
Molecular Formula C₁₁H₇ClO₂S
Molecular Weight 238.69 g/mol
SMILES OC(=O)C1=C(Cl)C=CC(=C1)C2=CC=CS2
InChI Key GDSOQCSYONDNAJ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water
pKa (Calc.) ~2.8 (Carboxylic acid)

Part 2: Synthesis & Manufacturing Protocols

The most robust and scalable method for synthesizing 2-Chloro-5-(thiophen-2-yl)benzoic acid is via a Suzuki-Miyaura cross-coupling reaction . This pathway is preferred over direct electrophilic aromatic substitution due to the directing group conflict on the benzoic acid ring.

Retrosynthetic Analysis

The molecule is disconnected at the C5–C(thiophene) bond. The optimal precursors are:

  • Electrophile: 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4)[1]

  • Nucleophile: Thiophene-2-boronic acid (CAS 6165-68-0)

Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:
  • Substrate: 5-Bromo-2-chlorobenzoic acid (2.35 g, 10.0 mmol)

  • Boronic Acid: Thiophene-2-boronic acid (1.54 g, 12.0 mmol, 1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution (10 mL, 20 mmol)

  • Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Methodology:
  • Degassing: Charge a round-bottom flask with 1,4-dioxane. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Assembly: Add the 5-bromo-2-chlorobenzoic acid, thiophene-2-boronic acid, and Pd catalyst to the flask.

  • Activation: Add the degassed 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C under a reflux condenser with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1]

  • Work-up (Acid-Base Extraction):

    • Cool the reaction to room temperature.[2]

    • Dilute with water (50 mL) and wash with Ethyl Acetate (30 mL) to remove non-acidic impurities (e.g., de-boronated thiophene). Discard the organic layer.

    • Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~2. A precipitate should form.

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to yield the pure product as off-white crystals.

Synthesis Workflow Diagram

SynthesisPath Substrate 5-Bromo-2-chlorobenzoic acid (Electrophile) Catalyst Pd(dppf)Cl2 / Na2CO3 90°C, Dioxane/H2O Substrate->Catalyst Reagent Thiophene-2-boronic acid (Nucleophile) Reagent->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate Oxidative Addition & Transmetallation Product 2-Chloro-5-(thiophen-2-yl) benzoic acid Intermediate->Product Reductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of 2-Chloro-5-(thiophen-2-yl)benzoic acid.

Part 3: Applications in Drug Discovery[3]

This compound is not merely an intermediate; it is a strategic scaffold in Structure-Activity Relationship (SAR) libraries.

Bioisosteric Replacement

The thiophene ring is a classic bioisostere for the phenyl ring .

  • Why use it? Thiophenes are electronically similar to benzenes but are smaller and more lipophilic.

  • Effect: Replacing a distal phenyl group with a thiophene can improve metabolic stability (blocking para-hydroxylation) and alter the binding vector of the molecule within a hydrophobic pocket.

Kinase Inhibitor Design

In kinase inhibitors, the carboxylic acid moiety often serves as a "hinge binder" or interacts with the conserved lysine in the ATP-binding pocket.

  • The "2-Chloro" Effect: The chlorine atom at the 2-position forces the carboxylic acid out of planarity with the phenyl ring due to steric clash (the ortho-effect). This pre-organizes the molecule into a specific conformation that can enhance binding affinity by reducing the entropic penalty upon binding.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 238 Da, this compound fits perfectly into "Fragment" libraries (Rule of 3 compliant). It allows researchers to probe sub-pockets:

  • Acid: Polar contact.

  • Thiophene: Lipophilic contact.

  • Chlorine: Halogen bond acceptor or steric filler.

SAR Logic Diagram

SAR_Logic Core 2-Chloro-5-(thiophen-2-yl) benzoic acid Acid COOH Group (Hydrogen Bond Donor/Acceptor) Core->Acid Cl 2-Chloro Substituent (Steric Lock / Conformation Control) Core->Cl Thiophene Thiophene Ring (Lipophilic / Phenyl Bioisostere) Core->Thiophene Kinase Kinase Hinge Binding Acid->Kinase Selectivity Selectivity Filter (Twisted Conformation) Cl->Selectivity Metab Metabolic Stability (Blocks P450 oxidation) Thiophene->Metab

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's substituents.

Part 4: Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar halogenated benzoic acids and thiophenes.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Wear nitrile gloves, safety goggles, and use a dust mask. Handle in a fume hood to avoid inhaling dust.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption.

References

  • PubChem. 2-(Thiophen-2-yl)benzoic acid (Related Analog Data). National Library of Medicine. Available at: [Link]

  • Google Patents.CN102993164A - Preparation method for thiophene derivatives.

Sources

Biaryl Carboxylic Acid Building Blocks: Design, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Biaryl Scaffold

In medicinal chemistry, the biaryl carboxylic acid motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. From the historic success of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diflunisal to the blockbuster Angiotensin II Receptor Blockers (ARBs) like Valsartan and Telmisartan , this scaffold combines a rigid, lipophilic aromatic core with a polar, ionizable "warhead."

For the drug developer, the biaryl carboxylic acid offers three critical advantages:

  • Defined Geometry: The biaryl axis creates a predictable vector for projecting substituents into specific protein sub-pockets.

  • Electrostatic Anchoring: The carboxylic acid moiety frequently serves as a key pharmacophore, forming salt bridges with positively charged residues (e.g., Arginine or Lysine) in the binding site.

  • Physicochemical Tunability: The acidity (pKa ~4–5) allows for salt formation to improve solubility, while the biphenyl core modulates lipophilicity (LogP).

However, this scaffold also presents challenges: poor metabolic stability (acyl glucuronidation), restricted rotation (atropisomerism), and solubility-permeability trade-offs.[1] This guide details the technical strategies to navigate these challenges.

Structural Considerations: Atropisomerism & Axial Chirality

A critical, often overlooked feature of ortho-substituted biaryl carboxylic acids is atropisomerism . When bulky substituents (e.g., -COOH, -CH3, -Cl) are placed at the ortho positions of the biaryl axis, rotation around the C-C bond is restricted.

The Three Classes of Atropisomers

Drug candidates are categorized based on their rotational energy barrier (


) and half-life of racemization (

) at physiological temperature (37°C):
  • Class 1 (Rapidly Interconverting):

    
     seconds. Treated as achiral; the bond rotates freely on the biological timescale.
    
  • Class 2 (Meta-Stable):

    
     between minutes and years. Dangerous zone.  These compounds can racemize during storage or in vivo, leading to variable efficacy or toxicity.
    
  • Class 3 (Stable):

    
     years.[2] Can be isolated and dosed as single enantiomers (e.g., certain kinase inhibitors).
    

Design Directive: In biaryl carboxylic acid design, aim for Class 1 (by minimizing ortho-bulk if chirality is unwanted) or Class 3 (locking the conformation). Avoid Class 2.

Visualization: Atropisomerism Decision Logic

Atropisomerism_Logic Start Biaryl Design Phase Ortho Are there ortho-substituents? Start->Ortho Bulk Assess Steric Bulk (A-values / Interference) Ortho->Bulk Yes Class1 Class 1: Rapid Rotation (Achiral Drug) Ortho->Class1 No Bulk->Class1 Low Bulk Class2 Class 2: Meta-Stable (Development Risk!) Bulk->Class2 Medium Bulk Class3 Class 3: Frozen Rotation (Axial Chirality) Bulk->Class3 High Bulk Action1 Proceed as Standard Small Molecule Class1->Action1 Action2 Redesign: Remove bulk or bridge rings Class2->Action2 Action3 Isolate Enantiomers (Chiral HPLC) Class3->Action3

Figure 1: Decision tree for managing axial chirality in biaryl drug discovery.

Synthetic Methodologies: Constructing the Biaryl Core

The Suzuki-Miyaura cross-coupling is the industry standard for synthesizing biaryl carboxylic acids. However, the presence of the free carboxylic acid and steric hindrance in ortho-substituted systems requires specific modifications to the standard protocol.

Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Synthesis of an ortho-substituted biaryl carboxylic acid (e.g., 2-methyl-4'-carboxylbiphenyl) from an aryl halide and a boronic acid. Challenge: Steric hindrance at the coupling site and potential catalyst poisoning by the carboxylate. Solution: Use of Buchwald dialkylbiarylphosphine ligands (SPhos or XPhos) which create a highly active mono-ligated Pd(0) species capable of oxidative addition into hindered halides.

Materials:
  • Aryl Halide (1.0 equiv): e.g., 2-bromo-benzoic acid (protected as ester preferred, but free acid possible with excess base).

  • Boronic Acid (1.2–1.5 equiv): e.g., o-tolylboronic acid.

  • Catalyst: Pd(OAc)₂ (2–5 mol%) + SPhos (4–10 mol%) OR Pre-formed XPhos Pd G2 precatalyst.

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:
  • Degassing: Charge a reaction vial with the aryl halide, boronic acid, base, and precatalyst. Seal the vial. Evacuate and backfill with Nitrogen/Argon (3 cycles). Note: Oxygen is the enemy of active Pd(0) species.

  • Solvent Addition: Add the degassed solvent mixture via syringe through the septum.

  • Reaction: Heat the mixture to 80–100°C for 2–12 hours. Monitor via LCMS.

    • Checkpoint: If the reaction stalls, add a second portion of catalyst (1-2 mol%).

  • Workup: Cool to room temperature. If a free acid was used, acidify the aqueous layer to pH ~3 with 1N HCl to protonate the carboxylate, then extract with Ethyl Acetate.

  • Purification: Dry organics over MgSO₄, concentrate, and purify via Flash Chromatography (SiO₂). For carboxylic acids, add 1% Acetic Acid to the eluent to prevent streaking.

Emerging Trend: Decarbonylative Coupling

Recent advances allow the use of carboxylic acids themselves as aryl donors. By converting a carboxylic acid to a mixed anhydride, palladium/nickel catalysts can extrude CO (decarbonylation) and couple the remaining aryl ring to a boronic acid. This allows "carboxylic acid swapping"—replacing a COOH with an aryl group.

Medicinal Chemistry: Bioisosteres & Toxicity Management

While the carboxylic acid is a potent binding element, it is metabolically liable.[1][3][4][5] Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes can conjugate the carboxylic acid to form acyl glucuronides . These metabolites are reactive electrophiles that can covalently modify plasma proteins, leading to immune-mediated idiosyncratic toxicity (a common cause of drug withdrawal).

Strategy: Replace the Carboxylic Acid with a Bioisostere .[4][5][6]

Common Bioisosteres for Biaryl Acids
BioisostereStructurepKaKey Properties
Carboxylic Acid R-COOH~4.5High polarity, glucuronidation risk.
Tetrazole R-CN₄H~4.9Planar, lipophilic, mimics -COO⁻ charge distribution. Standard for Sartans.
Acyl Sulfonamide R-CONHSO₂R'~4.5–5.5Tunable pKa via R' group. Bulkier than COOH.
Hydroxamic Acid R-CONHOH~8–9Metal chelator (Zn²⁺). Less acidic, different H-bond profile.
Oxadiazolone (Heterocycle)~6–7Neutral at physiological pH (mostly), weak acid.
Case Study: The "Sartan" Evolution

The development of Angiotensin II Receptor Blockers (ARBs) illustrates the power of the biaryl scaffold and bioisosterism.

  • Hit: Weak benzyl-imidazole leads.

  • Optimization: Addition of a phenyl ring (creating the biphenyl core) to mimic the Tyrosine-Valine-Histidine side chains of Angiotensin II.

  • Critical Move: Replacement of the carboxylic acid at the ortho-position with a Tetrazole .

    • Result:Losartan .[3][5] The tetrazole improved oral bioavailability and metabolic stability while maintaining the critical salt bridge with Arg167 in the AT1 receptor.

Visualization: Bioisosteric Replacement Strategy

Bioisosteres COOH Carboxylic Acid (High Affinity, Toxicity Risk) Metabolism Metabolic Liability: Acyl Glucuronidation COOH->Metabolism Bioisostere Bioisosteric Replacement COOH->Bioisostere Design Strategy Tetrazole Tetrazole (Losartan, Valsartan) Similar pKa, Higher LogP Bioisostere->Tetrazole Sulfonamide Acyl Sulfonamide (Tunable pKa) Bioisostere->Sulfonamide Result Improved Safety Profile Maintained Potency Tetrazole->Result Sulfonamide->Result

Figure 2: Strategic replacement of carboxylic acids to mitigate metabolic risks.

Quantitative Profiling: Data for Decision Making

When selecting a biaryl acid building block, the following physicochemical parameters must be evaluated.

ParameterMethodTarget RangeWhy it Matters
pKa Potentiometric Titration3.5 – 5.5Determines ionization at physiological pH (7.4). Ionized forms are soluble but permeate membranes poorly.
LogD (pH 7.4) Shake-flask / HPLC1.0 – 3.0Distribution coefficient. High LogD (>4) risks metabolic clearance; Low LogD (<0) risks poor permeability.
TPSA Calculated< 140 ŲTopological Polar Surface Area. Biaryls add significant hydrophobic surface; the acid balances this.
Rotatable Bonds Calculated< 10Biaryl axis counts as 1.[7] Minimizing rotation (via ortho-subs) improves binding entropy.

References

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. ResearchGate. [Link]

  • Atropisomerism in Medicinal Chemistry: Challenges and Opportunities. Journal of Medicinal Chemistry. [Link]

  • Bioisosteres for Carboxylic Acid Groups in Drug Design. Hypha Discovery. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Mechanism of Action and Structural Classes. StatPearls. [Link]

Sources

Structure-Activity Relationship (SAR) of Thiophene-Benzoic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The thiophene ring is a quintessential example, forming the core of numerous FDA-approved drugs.[1] When coupled with a benzoic acid moiety, it creates a versatile framework—the thiophene-benzoic acid analog—that has proven to be a fertile ground for the discovery of novel therapeutic agents. These compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4]

This technical guide moves beyond a simple catalog of compounds. As a senior application scientist, my objective is to provide a deeper, mechanistic understanding of the structure-activity relationships (SAR) that govern the efficacy of these analogs. We will explore the causality behind experimental choices, dissect how subtle molecular modifications translate into significant shifts in biological activity, and provide validated protocols that underpin robust and reproducible research. This document is designed for researchers, scientists, and drug development professionals who seek to rationally design the next generation of thiophene-based therapeutics.

The Thiophene-Benzoic Acid Core: A Synergistic Scaffold

The foundational structure consists of a thiophene ring linked to a benzoic acid. The inherent properties of each component are critical to the molecule's overall biological profile. The thiophene ring, an electron-rich aromatic heterocycle, is known to enhance pharmacokinetic properties due to its relative stability and lipophilicity, which can facilitate membrane passage.[5][6] The sulfur atom, in particular, can participate in unique interactions with biological targets.[7]

The benzoic acid group is a crucial pharmacophore. Its carboxylic acid function is a key hydrogen bond donor and acceptor, often anchoring the molecule within the active site of an enzyme or receptor.[8] The acidity and spatial orientation of this group, heavily influenced by other substituents, are pivotal for target engagement.

The true power of this scaffold lies in its tunability. The positions on both the thiophene and benzene rings are amenable to substitution, allowing for the fine-tuning of electronic, steric, and lipophilic properties to optimize potency, selectivity, and drug-like characteristics.

Core_Scaffold cluster_0 Thiophene-Benzoic Acid Core mol R1 R2 R3 Rn Rⁿ p1->R1 p2->R2 p3->R3 pn->Rn

Caption: Core Thiophene-Benzoic Acid Scaffold with Modification Sites.

Dissecting the Structure-Activity Relationship

The biological activity of these analogs is profoundly influenced by the nature and position of substituents on both aromatic rings.[2] Understanding these relationships is key to rational drug design.

Substitutions on the Benzoic Acid Ring

The electronic nature of substituents on the benzoic acid ring directly impacts the acidity of the carboxylic group and the overall electron distribution, which can dictate binding affinity.

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs like nitro (-NO₂) or halogens (-Cl, -F) is frequently correlated with enhanced biological activity, particularly in anticancer and antimicrobial contexts.[7][9][10] For instance, studies have shown that placing EWGs at the meta-position of the phenyl ring is beneficial for antiproliferative activity.[9] This is likely because EWGs increase the acidity of the carboxyl group, making it a better hydrogen bond donor. Furthermore, these groups can form specific halogen bonds or other interactions with receptor sites.

  • Electron-Donating Groups (EDGs): Conversely, EDGs such as methyl (-CH₃) or methoxy (-OCH₃) can also confer potent activity, often related to antioxidant or anti-inflammatory properties.[4][11] These groups can influence the molecule's lipophilicity, affecting its ability to cross cell membranes, and may engage in hydrophobic interactions within the target's binding pocket.

The Role of the Carboxylic Acid and Its Bioisosteres

While the carboxylic acid is often essential for activity, its strong acidity can lead to poor oral bioavailability and rapid metabolism. A proven strategy in medicinal chemistry is the use of bioisosteric replacement, where the carboxyl group is substituted with another functional group that retains similar physicochemical properties but offers improved pharmacokinetics.

A systematic study on Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors successfully replaced a carboxylic acid group on a thiophene scaffold with a tetrazole ring or a 1,2,5-thiadiazolidine-3-one-1,1-dioxide .[12] This modification maintained the necessary acidic and hydrogen-bonding characteristics for competitive inhibition while leading to potent compounds (in the 300 nM range) with significantly improved membrane permeability.[12] This exemplifies a critical design principle: when a key functional group presents pharmacokinetic challenges, consider a validated bioisosteric replacement.

Modifications to the Thiophene Ring and Fused Systems (Benzo[b]thiophenes)

The thiophene ring itself is not merely a passive linker. Its substitution pattern and fusion to other rings are critical determinants of activity.

  • Substitution: Placing substituents on the thiophene can modulate steric bulk and electronic properties. For example, in a series of combretastatin analogs, the attachment position of a trimethoxystyrene unit on a benzo[b]thiophene ring had a dramatic effect.[13] Analogs with the unit at position 2 were 12- to 30-fold more active as tubulin polymerization inhibitors than their position-3 regioisomers, highlighting the critical importance of substituent geometry for target engagement.[13][14]

  • Benzo-fusion (Benzo[b]thiophenes): Fusing a benzene ring to the thiophene core to create a benzo[b]thiophene scaffold often enhances biological activity.[5] This larger, more planar, and more lipophilic system can engage in more extensive π-π stacking and hydrophobic interactions with target proteins.[5] Benzo[b]thiophene derivatives have been successfully developed as potent inhibitors of enzymes like Branched-Chain α-ketoacid Dehydrogenase Kinase (BDK) and as inducers of ferroptosis in cancer cells.[10][15]

Experimental Protocols: A Foundation for Reliable SAR Data

The integrity of any SAR study rests on the quality and reproducibility of its experimental data. Here, we provide validated, step-by-step protocols for the synthesis and evaluation of thiophene-benzoic acid analogs.

Protocol 1: Synthesis via Gewald Reaction

The Gewald reaction is a robust and highly efficient one-pot method for synthesizing substituted 2-amino-thiophenes, which are common precursors for the target analogs.[9][16]

Objective: To synthesize an ethyl 2-amino-4-methyl-5-acetylthiophene-3-carboxylate intermediate.

Materials:

  • Ethyl cyanoacetate

  • Acetylacetone

  • Elemental sulfur

  • Diethylamine (catalyst)

  • Ethanol (solvent)

  • Magnetic stirrer with heating

  • Round-bottom flask and reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of ethyl cyanoacetate and acetylacetone in ethanol.

  • Addition of Sulfur: To the stirring solution, add one molar equivalent of elemental sulfur.

  • Catalyst Addition: Slowly add a catalytic amount of diethylamine (approximately 0.1 equivalents). The choice of a base catalyst is critical; diethylamine is effective in promoting the initial Knoevenagel condensation and subsequent cyclization.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The self-validating aspect of this protocol is the visual disappearance of the solid sulfur and the appearance of a new, more polar spot on the TLC plate.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

  • Characterization: Confirm the structure of the intermediate using NMR, IR, and Mass Spectrometry.[17]

Protocol 2: Antioxidant Activity via DPPH Radical Scavenging Assay

This assay is a standard, reliable method for evaluating the antioxidant potential of synthesized compounds.[7]

Objective: To determine the IC₅₀ value of a synthesized thiophene analog.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Synthesized compound stock solution (e.g., 1 mg/mL in DMSO or methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • UV-Vis microplate reader

Step-by-Step Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of the test compound and ascorbic acid in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Setup: In a 96-well plate, add 100 µL of each dilution to separate wells. Add 100 µL of methanol to a well as a blank.

  • Initiation of Reaction: Add 100 µL of the DPPH solution to all wells. The deep violet color of the DPPH radical is the key indicator. A successful scavenging event is validated by a color change from violet to yellow.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes. This controlled incubation period ensures the reaction reaches a stable endpoint.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample.

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Experimental Workflow for SAR Analysis.

Data Presentation: A Comparative SAR Summary

To effectively translate experimental data into actionable insights, a structured summary is essential. The following table synthesizes key SAR findings from multiple studies.

Scaffold/Modification Substituent Type/Position Observed Biological Activity Key Insight Reference(s)
Thiophene-Phenyl Electron-Withdrawing Group (e.g., -Cl, -NO₂) at meta-position of phenyl ringIncreased Anticancer ActivityEnhances acidity of a linked group and provides specific interactions in the binding pocket.[9]
Thiophene-Phenyl Electron-Withdrawing Group (e.g., -Cl, -F) at ortho or meta-positionSignificant Antioxidant ActivityModulates the electronic properties of the scaffold to favor radical scavenging.[9]
Benzo[b]thiophene 3,6-dichloro substitutionPotent BDK Enzyme Inhibition (IC₅₀ = 3.19 µM)The fused ring system and specific halogenation pattern are crucial for allosteric binding.[15]
Benzo[b]thiophene Linkage of 3,4,5-trimethoxystyrene at C2 vs. C3Increased Tubulin Polymerization InhibitionThe spatial arrangement (regioisomerism) is critical for fitting into the colchicine binding site.[13][14]
Thiophene-dicarboxylic acid Replacement of C2-carboxylic acid with a Tetrazole ringMaintained PTP1B Inhibition with improved permeabilityBioisosteric replacement successfully mimics the carboxylate's function while improving drug-like properties.[12]
Thiophene-Pyrazolyl-Thiazole Electron-Withdrawing Groups (-NO₂, halogens) on terminal phenyl ringEnhanced Antimicrobial ActivityStrong electronic perturbation by EWGs is key for antimicrobial efficacy in this hybrid scaffold.[7]

Conclusion and Future Perspectives

The structure-activity relationship of thiophene-benzoic acid analogs is a rich and complex field driven by the interplay of steric, electronic, and hydrophobic factors. The core principles are clear: the thiophene moiety provides a versatile and pharmacokinetically favorable base, while the benzoic acid offers a critical anchor point for target interaction. SAR studies consistently demonstrate that activity can be potently and selectively modulated by substitutions on both rings. Electron-withdrawing groups often enhance anticancer and antimicrobial effects, while benzo-fusion can increase potency by providing a larger surface for hydrophobic and π-stacking interactions.

Future research should continue to explore novel bioisosteric replacements for the carboxylic acid group to overcome pharmacokinetic hurdles. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in predicting the activity of novel analogs and prioritizing synthetic efforts.[11] By combining rational design based on established SAR principles with robust, validated experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). MDPI. [Link]

  • Structure–activity relationship (SAR)
  • Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvor, L., Wernstedt, C., & Chuang, D. T. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry, 289(30), 20583–20593. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]

  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (2022). Semantic Scholar. [Link]

  • Sun, M., Zhang, Y., Ding, Y., Li, Z., Wang, X., Wang, Y., & Zhu, L. (2025). Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation. Bioorganic & Medicinal Chemistry, 120, 118089. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Center for Biotechnology Information. [Link]

  • Charles, I., Mourier, N., Bénédetti, H., Peyrot, V., & Boumendjel, A. (2016). Synthesis and biological evaluation of thiophene and benzo[b]thiophene analogs of combretastatin A-4 and isocombretastatin A-4: A comparison between the linkage positions of the 3,4,5-trimethoxystyrene unit. Bioorganic & Medicinal Chemistry Letters, 26(1), 174–180. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. [Link]

  • Thiophene-Based Compounds. (2021). MDPI. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).
  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2025). ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. [Link]

  • Isloor, A. M., Kalluraya, B., & Rao, M. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 827–830. [Link]

  • Synthesis and biological evaluation of thiophene and benzo[b]thiophene analogs of combretastatin A-4 and isocombretastatin A-4: A comparison between the linkage positions of the 3,4,5-trimethoxystyrene unit. (2026). ResearchGate. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Semantic Scholar. [Link]

  • Liang, J., Huang, J., Yang, J., Liang, W., Li, H., Wu, Y., & Liu, B. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2022). Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. Mini-Reviews in Medicinal Chemistry, 22(10), 1361–1378. [Link]

  • Structures of important thiophene-based drugs. (n.d.).
  • Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene based small molecule α-amylase inhibitors. (n.d.). ResearchGate. [Link]

  • Gaudieri, J. R., He, H., Wen, D., Liu, G., Liu, Y., Zhang, Z. Y., & Neumann, W. L. (2007). Probing acid replacements of thiophene PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2821–2825. [Link]

  • Mishra, R., Kumar, N., Mishra, I., & Sachan, N. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19), 1944–1965. [Link]

  • de Oliveira, R., de S. Sagaama, A., & Issaoui, M. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

  • A brief summary of structure–activity relationship for benzothiophene.... (n.d.).
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: Optimized Amide Coupling Protocols for Sterically Congested Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details high-efficiency protocols for generating amide bonds using 2-Chloro-5-(thiophen-2-yl)benzoic acid .[1] This substrate presents a specific synthetic challenge: the ortho-chloro substituent creates significant steric hindrance around the carbonyl carbon, while the electron-rich thiophene moiety renders the system sensitive to harsh Lewis acids or strong oxidants.[1]

Standard coupling reagents (EDC/NHS, DCC) often result in sluggish kinetics and incomplete conversion for this class of molecule. This note recommends T3P® (Propylphosphonic anhydride) as the primary method for its superior reactivity and simplified workup, with Acid Chloride activation (via Oxalyl Chloride) as a robust alternative for non-nucleophilic amines.

Mechanistic Insight & Strategic Analysis

The Ortho-Effect Challenge

The 2-chloro substituent exerts a dual effect on the reactivity of the benzoic acid:

  • Steric Inhibition of Resonance: The bulky chlorine atom forces the carboxylate group out of planarity with the benzene ring.[1] While this breaks conjugation and theoretically makes the carbonyl more electrophilic (less stabilized by the ring), the kinetic barrier to nucleophilic attack is significantly raised.[1] The incoming amine must navigate the steric bulk of the chlorine atom.[1]

  • Electronic Push-Pull: The thiophene ring (at position 5) is an electron donor, while the chlorine (at position 2) is electron-withdrawing.[1] The net effect is a deactivated carbonyl requiring potent activation to drive the reaction to completion.[1]

Reagent Selection Logic
  • T3P (Propylphosphonic anhydride): Chosen as the "Gold Standard."[1] It acts as a potent dehydrating agent that forms a mixed anhydride.[1] Its cyclic structure reduces the entropic penalty of activation, and its by-products are water-soluble, eliminating the need for column chromatography in many cases.

  • Oxalyl Chloride: Chosen for "Brute Force."[1] Converting the acid to the acid chloride creates the most reactive electrophile possible (acyl chloride), overcoming the steric barrier of the ortho-chloro group.[1]

  • HATU: Chosen for "High-Throughput."[1] Ideal for milligram-scale library synthesis where cost is secondary to reaction speed.[1]

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal protocol based on the amine partner and scale.

ReactionWorkflow Start Start: 2-Chloro-5-(thiophen-2-yl)benzoic acid AssessAmine Assess Amine Partner Start->AssessAmine IsPrimary Primary/Secondary Nucleophilic Amine? AssessAmine->IsPrimary IsAniline Electron-Deficient Aniline or Sterically Hindered? AssessAmine->IsAniline ProtocolT3P Protocol A: T3P Coupling (Standard) IsPrimary->ProtocolT3P Preferred ProtocolHATU Protocol C: HATU (Small Scale/Library) IsPrimary->ProtocolHATU Library Scale (<50mg) IsAniline->ProtocolT3P Try first (safer) ProtocolAcCl Protocol B: Acid Chloride (Oxalyl Chloride) IsAniline->ProtocolAcCl High Efficiency Workup Workup & QC (LCMS/NMR) ProtocolT3P->Workup ProtocolAcCl->Workup ProtocolHATU->Workup

Caption: Decision matrix for selecting the optimal amide coupling strategy based on amine nucleophilicity and scale.

Experimental Protocols

Protocol A: T3P Coupling (Recommended Standard)

Applicability: Primary amines, secondary amines, and electron-rich anilines. Scale: Scalable from mg to kg.

Materials:

  • Substrate: 2-Chloro-5-(thiophen-2-yl)benzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv[1]

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).

Step-by-Step Methodology:

  • Dissolution: In a reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 – 0.2 M). Note: If solubility is poor, use DMF or a DMF/EtOAc mixture.

  • Base Addition: Cool the mixture to 0 °C (ice bath). Add DIPEA (3.0 equiv) dropwise.[1] Stir for 5–10 minutes to ensure deprotonation of the acid.

  • Activation: Add the T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical Check: The reaction is exothermic.[1] Maintain temperature < 10 °C during addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–12 hours.

    • Monitoring: Check conversion via LCMS.[1] The T3P-activated intermediate is rarely seen; conversion should be direct to product.[1]

  • Workup (The "T3P Advantage"):

    • Add water (equal volume to solvent).[1]

    • Separate phases.[1]

    • Wash the organic layer sequentially with:

      • 10% Citric acid or 0.5 M HCl (to remove excess amine and DIPEA).[1]

      • Saturated NaHCO₃ (to remove unreacted acid and T3P by-products).[1]

      • Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Often yields pure product.[1] If necessary, recrystallize from EtOH/Heptane or flash chromatography.

Protocol B: Acid Chloride Activation (For Difficult Amines)

Applicability: Electron-deficient anilines, sterically hindered amines, or when T3P fails. Mechanism: Formation of the Vilsmeier-Haack intermediate using catalytic DMF.[1][2]

Materials:

  • Substrate: 2-Chloro-5-(thiophen-2-yl)benzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (dimethylformamide) (1–2 drops / catalytic amount)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Nitrogen or Argon atmosphere. Add the carboxylic acid (1.0 equiv) and anhydrous DCM (0.2 M).[1]

  • Catalyst: Add 1–2 drops of anhydrous DMF.

    • Mechanistic Note: DMF reacts with oxalyl chloride to form the chloroiminium ion (Vilsmeier reagent), which is the active chlorinating species.[1][2]

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.2 equiv) dropwise.

    • Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure proper venting through a scrubber.[1]

  • Completion: Stir at Room Temperature for 1–2 hours until gas evolution ceases.

    • In-Process Control: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm full conversion of the acid.

  • Evaporation: Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride and HCl. (Do not heat above 40 °C).

    • Caution: The intermediate acid chloride is sensitive to moisture.[1]

  • Coupling: Redissolve the crude acid chloride in DCM or THF. Add this solution dropwise to a pre-cooled (0 °C) solution of the Amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM.[1]

  • Workup: Standard aqueous extraction (Water/Brine).

Quantitative Data Summary

ParameterProtocol A (T3P)Protocol B (Acid Chloride)Protocol C (HATU)
Reactivity HighVery HighHigh
Steric Tolerance ExcellentSuperiorGood
By-products Water-soluble (Easy removal)Gaseous (HCl, CO, CO₂)Urea/HOAt (Requires Column)
Atom Economy ModerateGoodPoor
Safety High (Non-explosive)Moderate (Corrosive/Gas)Moderate (Sensitizer)
Cost ModerateLowHigh

Quality Control & Troubleshooting

Analytical Markers (LCMS/HPLC)
  • Starting Material (Acid): Monitor for disappearance of the peak at [M-H]⁻ = 237 (Negative mode) or [M+H]⁺ = 239.[1]

  • Thiophene Oxidation: If using strong oxidants or harsh conditions, watch for [M+16] peaks indicating S-oxidation (sulfoxide formation). Note: Protocols A and B avoid this.

  • Des-Chloro impurity: Rare, but can occur under Pd-catalyzed conditions; not expected in amide coupling.

Troubleshooting Guide
  • Issue: Low conversion with T3P.

    • Solution: Increase temperature to 50 °C. T3P is thermally stable.[1] Ensure base is fresh (non-wet).[1]

  • Issue: Product decomposes during Acid Chloride formation.

    • Solution: The thiophene ring might be polymerizing.[1] Switch to Thionyl Chloride (SOCl₂) at reflux, or strictly control the Oxalyl Chloride temperature (keep < 20 °C).

  • Issue: Epimerization (if amine is chiral).[1]

    • Solution: Stick to Protocol A (T3P) at 0 °C; it is known for the lowest epimerization rates among coupling reagents [2].[1]

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][4][5][6] Tetrahedron, 61(46), 10827-10852.

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide."[1]

Sources

Application Note: Scalable Synthesis of 2-Chloro-5-(thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-5-(thiophen-2-yl)benzoic acid (CAS: 926203-78-3). While often synthesized on a milligram scale using standard Suzuki conditions, scaling this reaction to multigram or kilogram quantities requires strict control over catalyst deactivation, homocoupling side-reactions, and purification efficiency.

The method described herein utilizes a Suzuki-Miyaura cross-coupling between 5-bromo-2-chlorobenzoic acid and thiophene-2-boronic acid.[1] Key features of this protocol include:

  • Chromatography-Free Purification: Utilization of pH-controlled acid-base extraction and controlled crystallization.

  • Atom Economy: Direct coupling of the free acid, eliminating protection/deprotection steps.

  • Scalability: Optimized solvent systems (Toluene/Ethanol/Water) to manage solubility and phase separation on scale.

Retrosynthetic Analysis & Strategy

The target molecule contains a biaryl motif linking a benzoic acid derivative and a thiophene ring. The most logical disconnection is at the C5-C(thiophene) bond.

Strategic Considerations:

  • Regioselectivity: The starting material, 5-bromo-2-chlorobenzoic acid, contains two halogens. The C-Br bond at position 5 is significantly more reactive towards oxidative addition by Pd(0) than the C-Cl bond at position 2, ensuring high regioselectivity without affecting the chloro-substituent.

  • Substrate State: Using the free carboxylic acid requires sufficient base to generate the soluble carboxylate salt in situ. This increases water solubility, necessitating a biphasic solvent system with a phase-transfer agent or a miscible co-solvent (Ethanol) to bring the organic boronic acid and the water-soluble aryl halide into contact.

Reaction Scheme

G Figure 1: Suzuki-Miyaura Cross-Coupling Pathway SM1 5-Bromo-2-chlorobenzoic acid (Ar-Br) Int Oxidative Addition Complex SM1->Int Pd(0) SM2 Thiophene-2-boronic acid (R-B(OH)2) SM2->Int Transmetallation Cat Pd(dppf)Cl2 Na2CO3 Prod 2-Chloro-5-(thiophen-2-yl)benzoic acid Int->Prod Reductive Elimination

Figure 1: The catalytic cycle involves oxidative addition at the C-Br bond, followed by transmetallation with the activated boronate, and finally reductive elimination to form the biaryl bond.[2][3][4][5]

Critical Process Parameters (CPPs)

To ensure reproducibility and safety on scale, the following parameters must be strictly controlled:

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%)The bidentate ferrocenyl ligand prevents catalyst decomposition and promotes coupling of sterically hindered or electron-poor substrates better than Pd(PPh₃)₄.
Base Na₂CO₃ (2.5 - 3.0 equiv)Sufficient base is required to (1) neutralize the carboxylic acid (1 eq) and (2) activate the boronic acid (1.5 eq).
Solvent System Toluene : Ethanol : Water (4:1:1)Toluene solubilizes the boronic acid; Water solubilizes the base and carboxylate salt; Ethanol acts as a phase-transfer co-solvent to homogenize the reaction interface.
Temperature 80 - 85 °C Sufficient energy for oxidative addition without causing thermal decomposition of the thiophene boronic acid (protodeboronation).
Inert Atmosphere Nitrogen/Argon Sparging Oxygen causes homocoupling of the boronic acid and oxidizes the Pd catalyst. Rigorous degassing is essential.

Scalable Experimental Protocol

Scale: 100 g Input (5-Bromo-2-chlorobenzoic acid) Expected Yield: 85 - 92% Purity: >98% (HPLC)[2]

Materials[3][4][5][6][7][8][9][10]
  • 5-Bromo-2-chlorobenzoic acid: 100.0 g (0.425 mol)

  • Thiophene-2-boronic acid: 65.2 g (0.510 mol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 6.9 g (8.5 mmol, 2.0 mol%)

  • Sodium Carbonate (Na₂CO₃): 135.0 g (1.27 mol, 3.0 equiv)

  • Solvents: Toluene (800 mL), Ethanol (200 mL), DI Water (200 mL)

Reaction Procedure
  • Setup: Equip a 3-L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge the flask with Toluene (800 mL), Ethanol (200 mL), and DI Water (200 mL).

  • Degassing: Sparge the solvent mixture with vigorous nitrogen flow for 30 minutes. Note: This is critical to prevent Pd deactivation.

  • Addition: Under a nitrogen stream, add 5-Bromo-2-chlorobenzoic acid (100.0 g), Thiophene-2-boronic acid (65.2 g), and Na₂CO₃ (135.0 g).

  • Catalyst Addition: Add Pd(dppf)Cl₂[3][6]·CH₂Cl₂ (6.9 g) last. The mixture will turn orange/red.

  • Reaction: Heat the slurry to 80 °C . The solids will dissolve as the reaction proceeds and the temperature rises. Maintain agitation at 80–85 °C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target < 2% remaining aryl bromide.

Workup & Purification (Acid-Base Extraction Strategy)

This workup leverages the acidic nature of the product to separate it from non-acidic impurities (homocoupled thiophene, catalyst ligands) without chromatography.

Workup Figure 2: Purification Workflow ReactionMix Reaction Mixture (Product as Na-Salt) Filter Filtration (Celite) ReactionMix->Filter Remove Pd black PhaseSep1 Phase Separation Filter->PhaseSep1 AqPhase Aqueous Phase (Contains Product) PhaseSep1->AqPhase Product is water soluble OrgPhase Organic Phase (Discard Impurities) PhaseSep1->OrgPhase Remove non-acidic byproducts Acidification Acidify to pH 1-2 (HCl) AqPhase->Acidification Precipitation Precipitate Formation Acidification->Precipitation Recryst Recrystallization (Toluene/EtOH) Precipitation->Recryst FinalProd Pure Product (>98%) Recryst->FinalProd

Figure 2: The acid-base extraction logic ensures that neutral organic impurities are removed in the organic wash before the product is precipitated.

Detailed Workup Steps:

  • Cooling: Cool the reaction mixture to room temperature (20–25 °C).

  • Filtration: Filter the mixture through a pad of Celite to remove insoluble palladium black. Wash the pad with water (100 mL).

  • Phase Separation: Transfer filtrate to a separatory funnel.

    • Top Layer (Organic): Contains toluene, impurities, and ligands. Discard.

    • Bottom Layer (Aqueous): Contains the product as the sodium salt.[7] Keep.

  • Washing: Wash the aqueous layer with Ethyl Acetate (2 x 200 mL) to remove traces of unreacted boronic acid and homocoupled byproducts.

  • Acidification: Transfer the aqueous layer to a clean flask. Slowly add 6N HCl (approx. 250 mL) dropwise with stirring until pH reaches 1–2.

    • Observation: A thick off-white precipitate will form.

  • Isolation: Stir the slurry for 1 hour at 0–5 °C to maximize precipitation. Filter the solid and wash with cold water (3 x 200 mL).

  • Drying: Dry the crude solid in a vacuum oven at 50 °C for 12 hours.

  • Crystallization (Polishing):

    • Dissolve the crude solid in minimum hot Toluene/Ethanol (9:1) at reflux.[6][8][9][10]

    • Allow to cool slowly to room temperature, then chill to 0 °C.

    • Filter the white crystalline solid.[2]

Quality Control & Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/Water + 0.1% TFA)≥ 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Conforms to structure
Palladium Content ICP-MS< 20 ppm (for pharma use)
Loss on Drying Gravimetric< 0.5%

NMR Interpretation (DMSO-d₆):

  • Carboxylic Acid (-COOH): Broad singlet ~13.0-13.5 ppm.

  • Aromatic Protons:

    • Doublet (d) ~7.9 ppm (H at C6 of benzoic acid).

    • Doublet of doublets (dd) ~7.8 ppm (H at C4 of benzoic acid).

    • Doublet (d) ~7.6 ppm (H at C3 of benzoic acid).

    • Thiophene protons will appear as multiplets between 7.1 - 7.6 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by O₂Ensure rigorous degassing of solvents before adding catalyst.
Black Precipitate Early "Pd Black" formationLigand insufficient. Switch to fresh Pd(dppf)Cl₂ or add 10% extra dppf ligand.
Product Oiling Out Impurities in acidificationEnsure the aqueous wash with EtOAc was thorough. Seed the acidification step with pure crystal.
Homocoupling (Bi-thiophene) Excess Boronic Acid + O₂Reduce boronic acid to 1.05 eq. Improve inert atmosphere.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[1][9] Application Notes for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (Analogous substrate reactivity).[3][4][5][11] Link

  • Vertex Pharmaceuticals. (2007). Preparation of 2-chloro-5-(thiophen-2-yl)benzoic acid derivatives. US Patent Application.
  • Molander, G. A., & Biolatto, B. (2003).[12] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314. (Alternative boronate source for difficult couplings).[6] Link

Sources

Using 2-Chloro-5-(thiophen-2-yl)benzoic acid in heterocyclic library generation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-5-(thiophen-2-yl)benzoic Acid in Heterocyclic Library Generation

Executive Summary

This guide details the strategic application of 2-Chloro-5-(thiophen-2-yl)benzoic acid (referred to herein as Scaffold A ) as a privileged building block for heterocyclic library generation. Unlike simple benzoic acids, Scaffold A possesses a biaryl core with orthogonal reactivity handles: a carboxylic acid for acylation, an ortho-chloro group for metal-catalyzed cyclization, and a thiophene moiety that imparts specific lipophilicity and bioisosteric properties desirable in medicinal chemistry (e.g., kinase inhibition, GPCR targeting).

This document provides validated protocols for converting Scaffold A into two distinct heterocyclic classes: Isoindolin-1-ones and Quinazolin-4(3H)-ones .

Chemical Profile & Reactivity Analysis

Scaffold A is a tri-functionalized core. Successful library generation requires understanding the hierarchy of reactivity to avoid cross-coupling interference.

FeatureChemical NatureReactivity PotentialStrategic Role
C-1: Carboxylic Acid ElectrophileAmide coupling, Esterification, DecarboxylationPrimary diversity handle (R1).
C-2: Chlorine Leaving Group

(difficult), Cu/Pd-catalyzed Ullmann/Buchwald
Cyclization trigger (Ring closure).
C-5: Thiophene HeterocycleElectrophilic substitution, C-H activationFixed "Privileged" Biaryl element.

Critical Consideration: The thiophene sulfur can potentially coordinate to soft metals (Pd, Cu). When performing metal-catalyzed cyclizations (Protocol 1 & 2), slightly elevated catalyst loadings (5–10 mol%) or bidentate ligands are recommended to prevent catalyst poisoning.

Strategic Workflows

The following diagram illustrates the divergent pathways to generate distinct chemotypes from Scaffold A .

LibraryGeneration cluster_0 Workflow Logic Scaffold 2-Chloro-5-(thiophen-2-yl) benzoic acid (Scaffold A) Amide Intermediate: N-Substituted Amide Scaffold->Amide Primary Amines HATU/DIEA Quinazolinone Target 2: Quinazolin-4(3H)-ones Scaffold->Quinazolinone Amidines CuI/Cs2CO3 Cascade Reaction Isoindolinone Target 1: Isoindolin-1-ones Amide->Isoindolinone CuI, Ligand Base, Heat

Figure 1: Divergent synthetic pathways transforming Scaffold A into Isoindolinone and Quinazolinone libraries.

Protocol 1: Synthesis of Isoindolin-1-one Libraries

This protocol utilizes a two-step sequence: Amide coupling followed by a Copper-catalyzed intramolecular


-arylation. This route is preferred over one-pot methods for libraries requiring high purity, as it allows purification of the amide intermediate.
Step A: Amide Coupling (Diversity Input 1)
  • Reagents: HATU (1.2 equiv), DIPEA (2.0 equiv), Primary Amines (

    
    ).
    
  • Solvent: DMF or DMA.

Procedure:

  • Dissolve Scaffold A (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv). Stir for 10 min to activate the acid.

  • Add the specific Primary Amine (1.1 equiv).

  • Stir at RT for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Yield Expectation: >85%.

Step B: Copper-Catalyzed Cyclization (Ring Closure)
  • Mechanism: Intramolecular Ullmann-type coupling.

  • Catalyst System: CuI (10 mol%) / L-Proline (20 mol%) or 1,10-Phenanthroline.

  • Base:

    
     (2.0 equiv).
    

Detailed Protocol:

  • Charge a reaction vial with the Amide Intermediate from Step A (1.0 equiv).

  • Add CuI (0.1 equiv), L-Proline (0.2 equiv), and

    
     (2.0 equiv).
    
  • Evacuate and backfill with

    
     (3 cycles) to remove oxygen (critical for Cu(I) stability).
    
  • Add DMSO (0.2 M concentration). Note: DMSO is superior to DMF for this cyclization.

  • Seal and heat to 110°C for 12–16 hours.

  • Validation: Check LCMS for the mass shift of [M-HCl]. The product should be non-ionizable by acid/base extraction if R is neutral.

  • Purification: Filter through a Celite pad. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol 2: Cascade Synthesis of Quinazolin-4(3H)-ones

This advanced protocol generates a different core using a copper-catalyzed cascade reaction with amidines. This is a "one-pot" convergent synthesis.

  • Reagents: Amidines (or Amidine HCl salts), CuI,

    
    .
    
  • Scope: Creates 2-substituted quinazolinones retaining the 6-(thiophen-2-yl) substitution pattern.

Detailed Protocol:

  • In a screw-cap vial, combine Scaffold A (1.0 equiv), Amidine Hydrochloride (1.2 equiv), CuI (10 mol%), and

    
     (3.0 equiv).
    
    • Note: Cesium carbonate is essential here; Potassium carbonate often gives lower yields in this cascade.

  • Add DMF (0.2 M).

  • Heat to 100°C under air (or

    
     balloon if oxidative dehydrogenation is sluggish, though usually not required for this specific mechanism).
    
  • Stir for 24 hours.

  • Workup: The reaction mixture is often heterogeneous. Dilute with water and extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH gradients).

Quality Control & Validation

For library validation, randomly select 10% of the generated compounds for full characterization.

LCMS Criteria:

  • Purity: >95% (UV 254 nm).

  • Identity: Observed Mass

    
     Da.
    
  • Isotopic Pattern: The final products lose the Chlorine atom. Ensure the characteristic

    
     3:1 ratio is absent  in the final mass spectrum, confirming cyclization.
    

NMR Validation (Diagnostic Signals):

  • Isoindolinones: Look for the disappearance of the broad amide N-H singlet and the shift of the aromatic proton adjacent to the cyclization site.

  • Thiophene Integrity: Verify the thiophene protons (multiplets at

    
     7.0–7.6 ppm) remain intact and sulfonylation/chlorination has not occurred.
    

References

  • Synthesis of Isoindolinones from 2-Halobenzoic Acids

    • Title: Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles.[2][3]

    • Source: Vertex AI Search / PubMed (Context 1.1, 1.2).
    • URL:[Link] (General reference for Isoindolinone bioactivity).

    • Methodology Ref: Kundu, N. G., et al. "Palladium-catalyzed heteroannulation with terminal alkynes: a highly regioselective synthesis of (Z)-3-alkylideneisoindolin-1-ones." J. Chem. Soc., Perkin Trans. 1, 1999.
  • Copper-Catalyzed Cascade to Quinazolinones

    • Title: A highly efficient heterogeneous copper-catalyzed cascade reaction of 2-halobenzoic acids and amidines leading to quinazolinones.[4]

    • Source: Beilstein Journals / ResearchG
    • URL:[Link]

  • Ullmann-Type Amination Methodologies

    • Title: Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids.[5]

    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting & Optimization

Solving solubility issues with 2-Chloro-5-(thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #4492: Solubility & Handling Guide Subject: Optimization of 2-Chloro-5-(thiophen-2-yl)benzoic acid (CAS: 926203-78-3) Status: Open Assigned Scientist: Senior Application Specialist, Dr. A. Vance[1][2][3]

Executive Summary

You are encountering solubility challenges with 2-Chloro-5-(thiophen-2-yl)benzoic acid . This molecule presents a classic "Solubility Paradox" common in medicinal chemistry intermediates: it possesses a polar, ionizable head group (carboxylic acid) but a highly lipophilic, planar tail (thiophene-phenyl core).[2]

This guide addresses the three critical phases of your workflow:

  • Aqueous Solubilization (Biological Assays/Buffers)

  • Organic Stock Preparation (Synthesis/Screening)

  • Reaction Optimization (Suzuki Couplings/Purification)

Module 1: The Aqueous Solubility Protocol

User Query: "I cannot get the compound to dissolve in PBS (pH 7.4) or water.[1][2][3][4][5] It floats as a white solid."[1]

The Science (Root Cause): The 2-chloro substituent exerts an electron-withdrawing inductive effect ($ -I $), lowering the pKa of the benzoic acid moiety to approximately 2.8–3.0 (compared to 4.2 for benzoic acid).[1] While this means the compound is fully ionized at pH 7.4, the lipophilic thiophene and chlorophenyl rings drive the LogP (partition coefficient) above 3.5. The lattice energy of the solid is too high for water molecules to overcome without assistance, even when ionized.[1][3]

The Solution: Salt Formation & Co-Solvents Do not attempt to dissolve the free acid directly in buffer.[1][3] You must "force" the salt formation in a concentrated phase before dilution.[1][3]

Protocol A: The "Pre-Salt" Method (Recommended for Assays)
  • Weigh 10 mg of the substance.

  • Dissolve in 100 µL of DMSO (Dimethyl sulfoxide). Result: Clear yellow/colorless solution.

  • Add 1.1 equivalents of 1M NaOH or 1M Tris base .

    • Calculation: For 10 mg (MW ~238.7 g/mol ), you have ~0.042 mmol.[1][2] Add ~45 µL of 1M NaOH.[1][2][3]

  • Vortex vigorously. The solution is now the sodium salt form ($ R-COO^- Na^+ $).[1][2]

  • Slowly dilute this concentrate into your assay buffer (PBS/Media) while vortexing.[1][2][3]

    • Warning: If the final concentration > 100 µM, you may still see precipitation.[1][3] In this case, ensure the final buffer contains 0.5%–1% DMSO.[3]

Data Table: Estimated Solubility Limits

Solvent System State Solubility Limit (Est.) Notes
Water (Neutral pH) Free Acid < 0.01 mg/mL Practically insoluble.[1][2]
0.1M NaOH Sodium Salt > 10 mg/mL Forms soluble carboxylate.[1][2][3]
PBS (pH 7.4) Mixed < 0.1 mg/mL Kinetic solubility is low; requires DMSO spike.[1][2][3]

| DMSO | Free Acid | > 50 mg/mL | Ideal for stock solutions.[1][2][3] |

Module 2: Purification & Workup (The "Switchable" Nature)

User Query: "How do I purify this after a Suzuki coupling? It crashes out during extraction."

The Science: This molecule is a "Switchable Surfactant."[1][3]

  • High pH (>9): Soluble in water (Anionic).[1][2][3]

  • Low pH (<2): Insoluble in water, soluble in organics (Neutral).[1][2][3]

Visual Workflow: Acid-Base Purification Strategy Use this logic to separate your product from non-acidic impurities (e.g., unreacted thiophene boronic acid or catalyst ligands).[1][2][3]

PurificationStrategy Start Crude Reaction Mixture (Organic Solvent) Step1 Add 1M NaOH (aq) Extract Aqueous Layer Start->Step1 Decision1 Where is the Product? Step1->Decision1 OrgLayer Organic Layer (Contains Impurities/Catalyst) Decision1->OrgLayer Non-Acids AqLayer Aqueous Layer (Basic) (Contains Product as Salt) Decision1->AqLayer Target Acid Step2 Wash Aqueous Phase with Ether/DCM AqLayer->Step2 Step3 Acidify with 1M HCl to pH < 2 Step2->Step3 Precip Product Precipitates (White Solid) Step3->Precip

Figure 1: Acid-Base Extraction Workflow. By toggling pH, you isolate the product from non-acidic byproducts without chromatography.

Module 3: Reaction Troubleshooting (Suzuki Coupling)

User Query: "The reaction yields are low. The starting material (2-chloro-5-iodobenzoic acid or similar) remains unreacted."[1][2]

Troubleshooting Guide:

1. The Catalyst Poisoning Issue The thiophene ring contains sulfur, which is a known poison for Palladium (Pd) catalysts.[1] It can coordinate to the metal center, deactivating it.[3]

  • Fix: Increase catalyst loading to 3–5 mol%.

  • Fix: Use phosphine ligands that bind Pd tighter than sulfur, such as SPhos or XPhos .[1][3]

2. The Solvent System Standard Suzuki conditions (Toluene/Water) often fail because the carboxylic acid reacts with the base (Carbonate) to form an insoluble salt that coats the stir bar or drops out of the organic phase.[1]

  • Recommended Solvent: 1,4-Dioxane : Water (4:1) .[1][2][3]

    • Why: Dioxane dissolves both the organic species and coordinates well with water, maintaining a homogeneous phase even when the salt forms.[3]

  • Alternative: Protect the acid as a Methyl Ester before coupling, then hydrolyze (LiOH) at the end.[1][3] This prevents salt formation and improves solubility in toluene.[1][2]

References & Grounding

  • Acidity of 2-Chlorobenzoic Acid:

    • Data: pKa ~2.[1][2][3]89. The ortho-chloro substitution increases acidity via inductive electron withdrawal.[1][2][3]

    • Source: National Toxicology Program (NTP) Chemical Repository. [1][2]

  • Thiophene Solubility Characteristics:

    • Insight: Thiophene derivatives are highly lipophilic and generally insoluble in water unless polar functional groups are added.[1][3]

    • Source: BenchChem Technical Support.[1][2][3][4][6]

  • Suzuki-Miyaura Coupling Protocols:

    • Methodology: Protocols for coupling heteroaryl boronic acids and handling catalyst poisoning by sulfur.[1][2][3]

    • Source: Organic Chemistry Portal.[1][2][3]

  • Purification of Benzoic Acid Derivatives:

    • Technique: Acid-base extraction and recrystallization from toluene/isopropanol.[1][2][3]

    • Source: PrepChem.[1][2][3] [2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Chloro-5-(thiophen-2-yl)benzoic acid before handling.[1][2] Use appropriate PPE.[1][3]

Sources

Technical Support Center: Thiophene Ring Integrity in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the intricate challenges faced during the synthesis of complex molecules. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common yet vexing problem: the unwanted oxidation of the thiophene ring in benzoic acid derivatives. Our goal is to equip you, our fellow researchers and drug development professionals, with the expertise to anticipate, diagnose, and resolve this issue, ensuring the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: I'm trying to modify the benzoic acid portion of my molecule, but I'm seeing unexpected byproducts. Why is the thiophene ring so susceptible to oxidation?

This is a critical question that lies at the intersection of aromaticity and heteroatom chemistry. The thiophene ring, while aromatic, does not possess the same stability as benzene.[1][2] The sulfur atom's lone pair of electrons are delocalized within the π-electron system, which is key to its aromaticity.[1] However, this same sulfur atom remains a nucleophilic center, making it susceptible to attack by electrophilic oxidizing agents.

The oxidation typically proceeds in two stages:

  • Thiophene S-oxide formation: The initial oxidation converts the sulfide to a sulfoxide. These thiophene S-oxides are often highly reactive, unstable intermediates.[3][4][5]

  • Thiophene S,S-dioxide (Sulfone) formation: Further oxidation leads to the more stable sulfone.[6][7]

The presence of electron-donating groups on the thiophene ring increases the electron density on the sulfur atom, making it even more prone to oxidation.[6] Conversely, electron-withdrawing groups, such as the benzoic acid moiety itself (depending on its position), can offer some degree of protection but do not guarantee immunity, especially under harsh oxidative conditions.

Diagram: Thiophene Oxidation Pathway

The following diagram illustrates the stepwise oxidation of the thiophene sulfur atom.

OxidationPathway cluster_reagents Common Oxidants Thiophene Thiophene Derivative S_Oxide Thiophene S-Oxide (Reactive Intermediate) Thiophene->S_Oxide [O] Sulfone Thiophene S,S-Dioxide (Sulfone) S_Oxide->Sulfone [O] reagents Peracids (m-CPBA, H₂O₂/TFA) Metal-based oxidants (KMnO₄, CrO₃) Rozen's Reagent (HOF·CH₃CN)

Caption: Stepwise oxidation of a thiophene ring to its corresponding S-oxide and S,S-dioxide (sulfone).

Q2: What are the typical signs of thiophene ring oxidation in my analytical data (TLC, NMR, MS)?

Diagnosing unintended oxidation early is crucial. Here’s what to look for:

  • Thin-Layer Chromatography (TLC): The oxidized products (sulfoxides and sulfones) are significantly more polar than the starting thiophene. You will observe new spots with much lower Rf values on your TLC plate.

  • Mass Spectrometry (MS): Look for masses corresponding to your starting material plus 16 amu (M+16 for the S-oxide) and plus 32 amu (M+32 for the S,S-dioxide).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The protons on the thiophene ring will experience a significant downfield shift upon oxidation. This is due to the electron-withdrawing nature of the S=O and SO₂ groups, which deshield the adjacent protons. Shifts of 0.5-1.0 ppm are common.

    • ¹³C NMR: Similar to the proton signals, the carbon signals of the thiophene ring will also shift downfield. The carbons directly attached to the sulfur (C2 and C5) are most affected.

Troubleshooting and Prevention Guide

Q3: How can I choose reagents and conditions to modify my benzoic acid derivative without oxidizing the thiophene ring?

The principle of selective synthesis is key. You must choose reagents and conditions that are reactive enough for your desired transformation but gentle enough to leave the thiophene ring untouched.

Decision-Making Workflow for Strategy Selection

Use this workflow to guide your experimental design.

Workflow start Goal: Modify Benzoic Acid Derivative (with Thiophene) is_oxidation Is the desired reaction an oxidation? start->is_oxidation no_oxidation Non-Oxidative Reaction (e.g., Esterification, Amidation, Suzuki Coupling) is_oxidation->no_oxidation No yes_oxidation Desired Reaction is an Oxidation is_oxidation->yes_oxidation Yes no_ox_strategy Focus on standard conditions. Use purified reagents to avoid oxidative contaminants. Monitor reaction closely. no_oxidation->no_ox_strategy where_oxidation Where is the oxidation site? (e.g., Benzylic position, Alcohol) yes_oxidation->where_oxidation benzylic Benzylic Oxidation where_oxidation->benzylic Benzylic C-H alcohol Alcohol Oxidation where_oxidation->alcohol -OH group benzylic_reagent Use mild, selective reagents: - MnO₂ - Ceric Ammonium Nitrate (CAN) - NBS/light (for bromination first) benzylic->benzylic_reagent alcohol_reagent Use mild, selective reagents: - PCC, PDC - Dess-Martin Periodinane (DMP) - Swern or Parikh-Doering Oxidation alcohol->alcohol_reagent low_temp Implement Strict Temperature Control (e.g., 0°C to -78°C) benzylic_reagent->low_temp alcohol_reagent->low_temp

Caption: A workflow to select the appropriate synthetic strategy to prevent thiophene oxidation.

Table: Comparison of Oxidizing Agents

This table provides a summary of common oxidizing agents and their relative risk of causing unwanted thiophene oxidation.

Oxidizing AgentPrimary UseRisk of Thiophene OxidationMitigation Strategy
KMnO₄, CrO₃, Jones Reagent Strong oxidation of alcohols, alkyl chainsVery High Avoid use. Select a milder alternative.
**Peracids (m-CPBA, TFAA/H₂O₂) **Epoxidation, Baeyer-VilligerHigh Avoid if possible. If necessary, use low temperature (-20°C to -78°C) and monitor closely.[8]
Rozen's Reagent (HOF·CH₃CN) Potent oxygen transfer agentHigh Primarily used when thiophene S,S-dioxide formation is the desired outcome.[9]
Dess-Martin Periodinane (DMP) Oxidation of primary/secondary alcoholsLow Stoichiometric amounts, run at or below room temperature.
PCC / PDC Oxidation of primary/secondary alcoholsLow Use in a buffered medium if acidity is a concern.
MnO₂ Oxidation of allylic/benzylic alcoholsVery Low Excellent selectivity for allylic/benzylic positions over heteroaromatic sulfides.
Swern / Parikh-Doering Oxidation of primary/secondary alcoholsVery Low Requires low temperatures (-78°C), which inherently protects the thiophene ring.
Q4: My desired reaction is complete, but I have the thiophene sulfone byproduct. Is it possible to reverse the oxidation?

Yes, in many cases, the reduction of a thiophene S,S-dioxide (sulfone) back to the parent thiophene is feasible, although it can be challenging. This salvage pathway can save a synthetic step if the rest of your molecule is stable to the reducing conditions.

Common reducing agents for this purpose include:

  • Lombardo's Reagent (Dibromomethane-Zinc-Titanium(IV) Chloride): A powerful reagent for deoxygenation.

  • Trichlorosilane (HSiCl₃): Often used for the reduction of sulfoxides and sulfones.

  • DIBAL-H: Can sometimes be effective, though it may also reduce the benzoic acid functionality.

A thorough literature search for your specific substrate is highly recommended before attempting a reduction, as conditions may need to be carefully optimized.

Experimental Protocol

Protocol: Selective Oxidation of a Benzylic Alcohol to an Aldehyde using MnO₂

This protocol details a method for oxidizing a benzylic alcohol on a thiophene-containing benzoic acid derivative without affecting the thiophene ring.

Objective: To selectively oxidize the alcohol in (5-(hydroxymethyl)thiophen-2-yl)benzoic acid to (5-formylthiophen-2-yl)benzoic acid.

Materials:

  • (5-(hydroxymethyl)thiophen-2-yl)benzoic acid

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1 equivalent of the starting material, (5-(hydroxymethyl)thiophen-2-yl)benzoic acid, in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Oxidant: To the stirred solution at room temperature, add 10-15 weight equivalents of activated MnO₂. Note: The quality and activity of MnO₂ can vary. A large excess is typically required for this heterogeneous reaction.

  • Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a small amount of acetic acid). The product spot should appear at a higher Rf, and the starting material spot should disappear. Reactions are typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, filter the entire mixture through a pad of Celite® to remove the MnO₂ solids.

  • Purification: Wash the Celite® pad thoroughly with additional DCM and ethyl acetate to ensure all product is recovered. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude aldehyde can then be purified by standard methods such as column chromatography or recrystallization.

Causality Behind Choices:

  • MnO₂: This reagent is chosen for its exceptional selectivity. It preferentially oxidizes allylic and benzylic alcohols and is known to be unreactive towards sulfides like thiophene under these mild, neutral conditions.

  • Anhydrous DCM: Using a dry, non-protic solvent prevents unwanted side reactions.

  • Room Temperature: The reaction does not require elevated temperatures, minimizing the risk of thermal degradation or side reactions.

  • Celite® Filtration: MnO₂ is a fine, dense powder. Filtering through Celite® provides a clean and efficient separation of the solid reagent from the product solution.

References

  • Thiophene - Wikipedia. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society. [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. [Link]

  • Chapter 9, thiophene. University of Johannesburg. [Link]

  • Preparation and Photochemistry of Thiophene-S-oxides. MOLTABLE. [Link]

  • Oxidative activation of the thiophene ring by hepatic enzymes. Hydroxylation and formation of electrophilic metabolites during metabolism of tienilic acid and its isomer by rat liver microsomes. PubMed. [Link]

  • Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. PubMed. [Link]

  • Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. ACS Publications. [Link]

  • The chemistry of thiophene S-oxides1 and related compounds. Semantic Scholar. [Link]

  • (PDF) Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]

  • The preparation of thiophene-S,S-dioxides and their role in organic electronics. Royal Society of Chemistry. [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. [Link]

  • Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H2O2 and P2O5. Academia.edu. [Link]

  • Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC. [Link]

  • Synthesis, Reactivity and Properties of Thiophene - Organic Chemistry PDF. EduRev. [Link]

  • Selective oxidation of dibenzothiophene by peroxybenzoic acid formed in situ. Industrial & Engineering Chemistry Process Design and Development. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

Sources

Technical Support Center: Overcoming Thiophene Sulfur Poisoning in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Catalyst Deactivation by Thiophene Sulfur Audience: Drug Discovery & Process Chemistry Teams

Mission Statement

You are encountering a classic "soft-soft" mismatch. The sulfur atom in thiophene is a soft Lewis base that coordinates strongly to Palladium (a soft Lewis acid), effectively out-competing your substrate for the active catalytic site. This guide moves beyond standard textbook advice to provide field-tested protocols for shielding your catalyst from this deactivation pathway.

Module 1: Diagnostic Logic

Is it poisoning, or is it just a difficult substrate?

Before changing your entire system, confirm the diagnosis. Thiophene poisoning has a distinct kinetic signature compared to oxidative addition failure.

The Deactivation Flowchart

ThiopheneDiagnosis Start Reaction Outcome? ZeroConv 0% Conversion (Starting Material Intact) Start->ZeroConv No Product Stall Stalls at 20-40% (Catalyst Death) Start->Stall Kinetic Stall Black Rapid Pd Black Precipitation Start->Black Visual Cue OA_Fail Oxidative Addition Failure (Sterics/Electronics) ZeroConv->OA_Fail Diagnosis Poison Sulfur Poisoning (Active Site Blockage) Stall->Poison Diagnosis Aggregation Ligand Dissociation (Sulfur displacement) Black->Aggregation Diagnosis Sol1 Switch to Iodide or Heat OA_Fail->Sol1 Action Sol2 Switch to SPhos or Pd-PEPPSI Poison->Sol2 Action Sol3 Increase Ligand:Pd Ratio or use NHC Aggregation->Sol3 Action

Caption: Diagnostic logic tree distinguishing between oxidative addition failure (sterics) and catalyst poisoning (sulfur coordination).

Module 2: The "Shielding" Strategy (Ligand Selection)

To couple thiophenes successfully, you must use ligands that are sterically bulky enough to physically prevent the sulfur atom from binding to the palladium center, yet flexible enough to allow the reaction to proceed.

Top Tier Catalyst Recommendations
Catalyst SystemLigand ClassMechanism of ResistanceBest For
SPhos Pd G3 Biaryl PhosphineSteric Shielding: The methoxy groups on the lower ring provide a "roof" over the Pd, blocking S-coordination [1].General Suzuki coupling of thiophene-boronic acids.
Pd-PEPPSI-IPr NHC (Carbene)Strong Donation: The NHC ligand binds Pd tighter than phosphines, preventing ligand displacement by sulfur."Difficult" couplings; electron-deficient thiophenes.
XPhos Pd G3 Biaryl PhosphineHyper-Bulk: Similar to SPhos but bulkier isopropyl groups.Chlorothiophenes or sterically hindered partners.
Pd(dtbpf)Cl₂ FerrocenylChelation: Bidentate ligand prevents ligand stripping.Fast reactions; Micellar coupling in water [2].

Module 3: Field-Proven Protocols

Protocol A: The "SPhos Standard" (Suzuki-Miyaura)

Use this for standard coupling of 2- or 3-thienylboronic acids with aryl halides.

Rationale: SPhos is the gold standard for heteroaryl couplings because it facilitates transmetalation even in the presence of heteroatoms that usually poison the cycle [3].

Reagents:

  • Catalyst: SPhos Pd G3 (2–5 mol%) [Alternatively: Pd(OAc)₂ + SPhos (1:2 ratio)]

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

  • Temperature: 80–100 °C

Step-by-Step Workflow:

  • Charge Solids: Add Aryl Halide (1.0 equiv), Thienylboronic Acid (1.2–1.5 equiv), K₃PO₄ (3.0 equiv), and SPhos Pd G3 (0.02 equiv) to a reaction vial.

  • Inert Cycle: Seal the vial. Evacuate and backfill with Argon (x3). Critical: Oxygen accelerates catalyst death in the presence of sulfur.

  • Solvent Add: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 80 °C with vigorous stirring (1000 rpm).

    • Note: If the reaction turns black immediately, your solvent was not degassed enough, or the ligand load is too low.

  • Workup: Cool, dilute with EtOAc, wash with water. If residual Pd remains (dark color), treat organic layer with a thiol-scavenging resin (e.g., SiliaMetS® Thiol) to remove leached Pd.

Protocol B: The "PEPPSI Power" (Difficult Substrates)

Use this when SPhos fails or for electron-poor thiophenes (e.g., nitro-thiophenes).

Rationale: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a bulky NHC ligand.[1][2] Unlike phosphines, NHCs do not dissociate easily, making the catalyst immune to "ligand stripping" by the thiophene sulfur [4].

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: THF or 1,4-Dioxane (Anhydrous usually preferred, but technical grade often works)

  • Temperature: 60 °C to Reflux

Step-by-Step Workflow:

  • Charge: Add Substrates, Base, and Pd-PEPPSI-IPr to the flask.

  • Solvent: Add THF. (PEPPSI catalysts are remarkably air-stable, but inert atmosphere is still best practice).

  • Activation: Heat to 60 °C. The 3-chloropyridine "dummy" ligand dissociates, activating the Pd-NHC species.

  • Monitoring: Check HPLC at 1 hour. These reactions are often faster than phosphine-based ones.

Module 4: Technical FAQs

Q1: My reaction starts well but stops at 40% conversion. Adding more catalyst doesn't help. Why? A: You are experiencing product inhibition or catalyst poisoning by byproducts . As the concentration of the thiophene product increases, it competes with the starting material for the Pd center.

  • Fix: Switch to Pd-PEPPSI-IPent . The steric bulk of the "Pent" (pentyl) variant is specifically designed to eject the product rapidly after reductive elimination, preventing re-coordination [5].

Q2: Can I use Pd(PPh₃)₄ (Tetrakis) for thiophenes? A: Avoid it. Triphenylphosphine (PPh₃) is a labile ligand. Thiophene sulfur will easily displace PPh₃, forming a stable, inactive [Pd(Thiophene)L_n] species (often seen as Pd black precipitation). If you must use it, you will likely need 10–15 mol% loading, which is economically inefficient.

Q3: Does the oxidation state of the sulfur matter? A: Yes.

  • Thiophene (S): Poisonous (Lone pair available). Requires SPhos/NHC.

  • Sulfone/Sulfoxide (SO₂/SO): Generally non-poisonous . The lone pairs are engaged with oxygen. Standard catalysts often work.

Q4: I see "CuTC" mentioned in literature. Should I add copper? A: CuTC (Copper(I) thiophene-2-carboxylate) is primarily for Stille couplings (Liebeskind-Srogl type), not Suzuki. In Stille, it acts as a scavenger for the organostannane and facilitates transmetalation. For Suzuki coupling of thiophenes, Copper is rarely helpful and can sometimes induce homocoupling. Stick to the SPhos or NHC protocols above.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Lipshutz, B. H., et al. (2011). Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[1][3][4] Journal of the American Chemical Society.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Precatalyst.[2] Chemistry – A European Journal.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition.

Sources

Validation & Comparative

Technical Guide: 1H NMR Structural Elucidation of 2-Chloro-5-(thiophen-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-Chloro-5-(thiophen-2-yl)benzoic acid Application: Pharmaceutical intermediate (Suzuki-Miyaura coupling product).[1][2][3] Primary Challenge: Distinguishing the regio-specific arylation at the C5 position from starting materials and homocoupling byproducts. Recommendation: DMSO-d6 is the superior solvent for structural validation over CDCl3 due to carboxylic acid proton visibility and solubility profiles.[1][2][3]

Solvent Selection: Performance Comparison

For carboxylic acid derivatives, solvent choice is not merely about solubility; it dictates the visibility of the crucial acidic proton (-COOH).[1][2]

Comparative Analysis: DMSO-d6 vs. CDCl3
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Technical Insight
-COOH Visibility Excellent (Sharp/Broad singlet, ~13.0–13.5 ppm)Poor (Often invisible or extremely broad)DMSO forms strong H-bonds with -COOH, slowing exchange and "locking" the proton signal.[1][2][3]
Solubility High Low/Moderate Benzoic acids often dimerize in CDCl3, causing concentration-dependent shifts.[1][2][3]
Water Signal ~3.33 ppm (Distinct)~1.56 ppm (Can overlap with aliphatics)In DMSO, water is distinct from the aromatic region (7.0–8.0 ppm).[1]
Resolution High (Sharp aromatic splitting)Moderate (Potential broadening)DMSO polarity stabilizes the zwitterionic character, often sharpening multiplets.[1]

Critical Protocol Note: If using CDCl3, the -COOH proton may not appear.[1][2] Do not interpret its absence as a failed reaction (decarboxylation) without checking IR or MS data.

Structural Elucidation & Assignment Logic

The target molecule consists of two distinct aromatic systems: a 1,2,5-trisubstituted benzene ring and a 2-substituted thiophene ring .[1][2]

Predicted 1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts (


) are estimates based on substituent additivity rules and analogous Suzuki biaryl products.
Region A: Acidic Proton [2][3]
  • 
     13.2 – 13.6 ppm (1H, broad s):  Carboxylic acid proton.[1]
    
    • Diagnostic: Disappears upon D₂O shake.[1][2]

Region B: Benzene Ring (The "Fingerprint")

The 2-chloro-5-substituted pattern creates a specific coupling network.[1][2][3]

  • H6 (

    
     ~7.95 ppm, d, 
    
    
    
    Hz):
    • Location: Ortho to -COOH, Meta to -Cl.[1][2]

    • Assignment: Most deshielded aromatic proton due to the anisotropic effect of the carbonyl group.[1][2] Appears as a sharp doublet (meta-coupling to H4).[1][2]

  • H4 (

    
     ~7.80 ppm, dd, 
    
    
    
    Hz):
    • Location: Para to -COOH, Ortho to Thiophene.[1][2][3]

    • Assignment: Doublet of doublets. The large coupling (

      
      ) is with H3 (ortho), and the small coupling (
      
      
      
      ) is with H6 (meta).[1]
  • H3 (

    
     ~7.60 ppm, d, 
    
    
    
    Hz):
    • Location: Ortho to -Cl.[1][2]

    • Assignment: Doublet.[1][2][4] Usually the most shielded of the benzene protons in this scaffold.[1][2]

Region C: Thiophene Ring [2][3][5][6]
  • H5' (

    
     ~7.65 ppm, dd, 
    
    
    
    Hz):
    • Location: Alpha to Sulfur.[1][2][3]

    • Assignment: Deshielded by the sulfur atom.[1][2]

  • H3' (

    
     ~7.55 ppm, dd, 
    
    
    
    Hz):
    • Location: Adjacent to the benzene connection.[1][2][6][7]

    • Assignment: Often overlaps with benzene H3/H4 region.[1][2]

  • H4' (

    
     ~7.15 ppm, dd/m, 
    
    
    
    Hz):
    • Location: Beta position.[1][2]

    • Assignment: The most shielded aromatic signal, appearing as a pseudo-triplet or dd.[2]

Visualization: Assignment Workflow

The following decision tree illustrates the logic for assigning the aromatic region, distinguishing the benzene moiety from the thiophene moiety.

NMR_Assignment Start Analyze Aromatic Region (7.0 - 8.2 ppm) Split Identify Multiplicities Start->Split Benzene_Path Benzene Ring Signals (3 Protons) Split->Benzene_Path Thiophene_Path Thiophene Ring Signals (3 Protons) Split->Thiophene_Path H6_Check Small Doublet (J~2Hz)? Most Deshielded (~8.0 ppm) Benzene_Path->H6_Check Ortho to COOH H4_Check Doublet of Doublets (J~8Hz, J~2Hz)? Benzene_Path->H4_Check Para to COOH H3_Check Large Doublet (J~8Hz)? Ortho to Cl Benzene_Path->H3_Check Ortho to Cl Th_H4_Check Triplet-like/dd (~7.1 ppm)? Most Shielded Aromatic Thiophene_Path->Th_H4_Check Beta Proton Th_H5_Check dd (J~5Hz)? Deshielded by Sulfur Thiophene_Path->Th_H5_Check Alpha Proton

Figure 1: Logic flow for distinguishing benzene protons (green) from thiophene protons (red) based on coupling constants and chemical shifts.[1][2]

Quality Control: Distinguishing Impurities

In drug development, proving the absence of the starting material (SM) is critical.

Common Impurity Profile
ComponentKey Diagnostic Signal (DMSO-d6)Differentiation Logic
Target Product H6 Benzene: d, ~2.2 HzPresence of Thiophene signals + Benzene AMX pattern.[1][2][3]
SM: 5-Bromo-2-chlorobenzoic acid H6 Benzene: d, ~2.5 Hz (Shifted)Absence of Thiophene signals (7.1–7.7 ppm).[1][2][3] H6/H4 will be slightly more shielded than in the product due to lack of conjugation.[1][2]
SM: 2-Thiopheneboronic acid B-OH: Broad singlet ~8.0–9.0 ppmPresence of B(OH)₂ protons.[1][2][3] Thiophene protons shift significantly upon coupling.[1][2]
Homocoupling (2,2'-Bithiophene) Symmetry Simplified Thiophene spectrum; no COOH signal; no Benzene signals.[1][2]

Experimental Protocol

Method A: Standard Characterization (Recommended)[1][2]
  • Sample Prep: Weigh 5–10 mg of the dried solid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 . Cap and sonicate until fully dissolved.

    • Tip: If the solution is cloudy, filter through a small glass wool plug directly into the NMR tube.[2]

  • Acquisition Parameters:

    • Scans (NS): 16 or 32 (Sufficient for 10 mg).[1][2][3]

    • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: Carboxylic acid protons and quaternary carbons have long T1 relaxation times.[1][2] A short D1 will lead to poor integration of the -COOH peak relative to aromatics.[1][2]

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .[1][2]

    • Apply exponential multiplication (LB = 0.3 Hz) for smoothing.

Method B: D₂O Exchange (Validation)

To confirm the -COOH peak:

  • Run the standard spectrum (Method A).[1][2]

  • Add 1 drop of D₂O to the NMR tube.[1][2]

  • Shake vigorously and let stand for 2 minutes.

  • Re-run the spectrum.[1][2]

    • Result: The peak at ~13.5 ppm should vanish or significantly broaden/shrink.[1][2]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[1][2][8] Chem.1997 , 62, 7512–7515.[1][8] Link[1]

  • PubChem Compound Summary. "5-Bromo-2-chlorobenzoic acid (Starting Material)." National Library of Medicine.[1][2] Accessed 2024.[1][2][9] Link[1]

  • Hadjipavlou-Litina, D. "Suzuki-Miyaura reaction in the synthesis of biologically active thiophene derivatives."[1][2][3] Arabian Journal of Chemistry.[1][2]2019 .[1] (Supporting Information for analogous shifts). Link

  • Abraham, R. J.; et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[2][3][10] Magn.[1][2][10] Reson. Chem.2006 , 44, 491-509.[1][10] Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Thiophene-Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-benzoic acids represent a critical class of compounds in medicinal chemistry and materials science. Their structural characterization is paramount for drug development, metabolite identification, and quality control. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation behaviors of thiophene-benzoic acid isomers. We will dissect the key fragmentation pathways, explore the influence of isomeric substitution on these pathways, and provide a framework for differentiating between these closely related structures.

The core of this analysis rests on a foundational understanding of how the thiophene ring and the benzoic acid moiety behave under ionization, and more importantly, how their connectivity influences the resulting fragmentation cascade. We will draw upon established fragmentation mechanisms of aromatic carboxylic acids and thiophene derivatives to build a predictive model for the fragmentation of more complex thiophene-benzoic acid systems.

Foundational Fragmentation: Thiophenecarboxylic Acid Isomers

To understand the fragmentation of thiophene-benzoic acids, we must first examine the behavior of their simpler analogs: 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid. The position of the carboxyl group on the thiophene ring significantly influences the fragmentation cascade.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of electron ionization, both 2- and 3-thiophenecarboxylic acid exhibit characteristic fragmentation patterns dominated by the loss of the carboxyl group and subsequent ring fissions.

A prominent fragmentation pathway for aromatic carboxylic acids involves the loss of a hydroxyl radical followed by the loss of carbon monoxide.[1] For thiophenecarboxylic acids, the molecular ion is readily observed. Key fragments arise from the initial loss of •OH (M-17) and the subsequent loss of CO (M-17-28). Another significant fragmentation is the direct loss of the entire carboxyl group, •COOH (M-45).[1]

Table 1: Key EI-MS Fragments for Thiophenecarboxylic Acid Isomers

m/zProposed Fragment2-Thiophenecarboxylic Acid (Relative Abundance)3-Thiophenecarboxylic Acid (Relative Abundance)
128[M]•+HighHigh
111[M-OH]•+ModerateHigh
83[M-COOH]•+HighModerate
55[C3H3S]+LowModerate

Data synthesized from NIST and PubChem databases.[2][3]

The higher relative abundance of the [M-OH]•+ fragment for the 3-isomer suggests a more facile loss of the hydroxyl group compared to the 2-isomer. Conversely, the 2-isomer shows a more prominent loss of the entire carboxyl group, leading to a more abundant thiophenyl cation at m/z 83.

Electrospray Ionization (ESI) Fragmentation

In the softer ionization environment of ESI, fragmentation is typically induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). For thiophenecarboxylic acids, analysis is often performed in positive ion mode, observing the protonated molecule [M+H]+.

Table 2: Key ESI-MS/MS Fragments for Protonated Thiophenecarboxylic Acid Isomers

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss2-Thiophenecarboxylic Acid3-Thiophenecarboxylic Acid
129111H₂OMajorMajor
12985CO₂ + H₂-Major
12983H₂O + COMajor-

Data synthesized from PubChem.[2][4]

In ESI-MS/MS, both isomers readily lose water from the protonated molecular ion to form the acylium ion at m/z 111. However, their subsequent fragmentation differs significantly. The 2-isomer's acylium ion further loses carbon monoxide to yield the thiophenyl cation at m/z 83. In contrast, the 3-isomer's protonated molecule fragments to a prominent ion at m/z 85. This key difference provides a clear diagnostic marker to distinguish between the two isomers.

Comparative Fragmentation of Thiophene-Benzoic Acid Isomers

Building upon the foundational patterns of thiophenecarboxylic acids, we can now extrapolate to the more complex thiophene-benzoic acids. The key differentiator in their fragmentation will be the "ortho effect," a phenomenon where adjacent functional groups interact to produce unique fragmentation pathways not observed in the meta and para isomers.[5][6]

The "Ortho Effect" in Thiophene-Benzoic Acids

For an isomer such as 2-(thiophen-2-yl)benzoic acid, the thiophene ring and the carboxylic acid group are in close proximity. This steric crowding can lead to unique fragmentation pathways under EI, such as the loss of a water molecule involving a hydrogen atom from the thiophene ring.[7] This "ortho effect" is a powerful diagnostic tool for identifying ortho-substituted isomers.[5][8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Ortho Effect in EI-MS of 2-(Thiophen-2-yl)benzoic Acid"

In contrast, the meta and para isomers, where the two moieties are not adjacent, are not expected to exhibit this facile water loss. Their fragmentation will more closely resemble a combination of the individual fragmentation patterns of thiophene and benzoic acid.

Predicted Fragmentation Pathways

1. 2-(Thiophen-2-yl)benzoic Acid (Ortho Isomer):

  • EI-MS: Expect a significant [M-H₂O]•+ peak due to the ortho effect. Other major fragments will include [M-OH]+, [M-COOH]+, and ions corresponding to the thiophenyl cation and the benzoyl cation.

  • ESI-MS/MS ([M+H]+): The protonated molecule will likely show a prominent loss of water. Subsequent fragmentation will involve losses of CO.

2. 3-(Thiophen-2-yl)benzoic Acid (Meta Isomer) and 4-(Thiophen-2-yl)benzoic Acid (Para Isomer):

  • EI-MS: The fragmentation will be dominated by cleavage at the bond connecting the two rings and fragmentation of the individual moieties. Expect prominent ions for the thiophenyl cation, the benzoyl cation, and fragments arising from the loss of •OH and •COOH from the molecular ion. The [M-H₂O]•+ ion should be significantly less abundant compared to the ortho isomer.

  • ESI-MS/MS ([M+H]+): The primary fragmentation will likely be the loss of water from the carboxylic acid, followed by the loss of CO. The fragmentation pattern is expected to be very similar for both meta and para isomers, making their differentiation by MS alone challenging.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "General EI-MS Fragmentation for meta and para Isomers"

Experimental Protocols

To obtain high-quality mass spectra for the comparison of thiophene-benzoic acid isomers, the following general protocols are recommended.

Sample Preparation
  • Solution Preparation: Accurately weigh 1 mg of the thiophene-benzoic acid standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Serial Dilution: Perform serial dilutions to achieve a final concentration of 1-10 µg/mL for LC-MS analysis and approximately 100 µg/mL for direct infusion EI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

For less polar and more volatile derivatives, GC-MS with electron ionization is a suitable technique.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LC-MS/MS with electrospray ionization is ideal for the analysis of these polar compounds.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS1 Scan Range: m/z 100-500.

    • MS2: Select the [M+H]+ ion and perform CID with a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

dot graph TD { subgraph "Sample Preparation" A[Weigh Sample] --> B[Dissolve in Solvent]; B --> C[Serial Dilution]; end

} caption: "Experimental Workflow for MS Analysis"

Conclusion

The mass spectrometric fragmentation of thiophene-benzoic acids is a nuanced process governed by the interplay between the thiophene and benzoic acid moieties. By understanding the fundamental fragmentation pathways of simpler analogs and the influential role of isomerism, particularly the "ortho effect," researchers can confidently differentiate between these closely related structures. The distinct fragmentation patterns observed in both EI-MS and ESI-MS/MS provide a robust analytical toolkit for the unambiguous identification of thiophene-benzoic acid isomers, which is critical for advancing research and development in the pharmaceutical and chemical industries.

References

  • Nishiwaki, T. (1967). Some reactions and mass spectra of 2-acylthiophenes. Tetrahedron, 23(6), 2979-2986.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6918, Thiophene-3-carboxylic acid. Retrieved from [Link].

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288.
  • NIST (n.d.). 2-Thiophenecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link].

  • Zaikin, V. G., & Varlamov, A. V. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 11(2), 100-117.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • Wikipedia. (2023, October 27). Ortho effect. Retrieved from [Link].

  • Barkow, A., & Grützmacher, H. F. (1995). Ortho effects: A mechanistic study. European Journal of Mass Spectrometry, 1(6), 471-480.
  • PubMed. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Retrieved from [Link].

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link].

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link].

  • Dantus, M., & Lozovoy, V. V. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC. Retrieved from [Link].

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid. Retrieved from [Link].

  • ResearchGate. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link].

  • Rontani, J. F., et al. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Rapid Communications in Mass Spectrometry, 33(S2), 59-69.
  • Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link].

  • ChemRxiv. (2023). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. Retrieved from [Link].

  • Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. Retrieved from [Link].

  • MDPI. (2024, July 25). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of 2-Chloro-5-(thiophen-2-yl)benzoic acid using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a synthesized molecule's identity and purity is the bedrock of reliable downstream applications. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of 2-Chloro-5-(thiophen-2-yl)benzoic acid (MW: 238.69 g/mol , Formula: C₁₁H₇ClO₂S)[1]. We will explore two robust analytical strategies: a direct reversed-phase LC-MS/MS approach and an alternative method employing chemical derivatization to enhance chromatographic performance and sensitivity.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Analytical Challenge: Why LC-MS for 2-Chloro-5-(thiophen-2-yl)benzoic acid?

2-Chloro-5-(thiophen-2-yl)benzoic acid, an aromatic carboxylic acid, presents a common analytical challenge. Its polarity can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns, potentially causing it to elute near the solvent front where matrix effects can be most pronounced. Furthermore, ensuring the complete absence of starting materials, regioisomers, or other process-related impurities is critical for its use in further developmental stages.

LC-MS is the analytical tool of choice for this task, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[2] The liquid chromatography (LC) component separates the target molecule from impurities, while the mass spectrometry (MS) detector provides two crucial pieces of information: the mass-to-charge ratio (m/z) for identity confirmation and the signal intensity for quantification and purity assessment.

Comparative LC-MS Methodologies

We will compare two distinct yet complementary LC-MS approaches for the validation of this synthesis. The choice between these methods will depend on the specific requirements of the analysis, such as the need for high throughput versus maximum sensitivity.

  • Method A: Direct Analysis via Reversed-Phase LC-MS/MS. This is a rapid and straightforward approach, suitable for routine confirmation of synthesis and purity assessment where sensitivity is not a limiting factor.

  • Method B: Derivatization-Based Analysis via Reversed-Phase LC-MS/MS. This method involves a chemical modification of the carboxylic acid group to decrease its polarity and improve its chromatographic behavior and ionization efficiency. This is particularly useful for trace-level impurity analysis or when dealing with complex matrices.[3][4]

Below is a logical workflow for the validation process, applicable to both methodologies.

Validation_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis LC-MS Analysis cluster_validation Data Validation & Reporting Synthesis Synthesize 2-Chloro-5- (thiophen-2-yl)benzoic acid Sampling Prepare Crude & Purified Samples Synthesis->Sampling Method_A Method A: Direct Analysis Sampling->Method_A Method_B Method B: Derivatization Analysis Sampling->Method_B Data_Acquisition LC-MS/MS Data Acquisition Method_A->Data_Acquisition Method_B->Data_Acquisition Identity Confirm Identity (Precursor & Product Ions) Data_Acquisition->Identity Purity Assess Purity (% Area) Identity->Purity Report Generate Validation Report Purity->Report

Caption: Overall workflow for the validation of synthesized 2-Chloro-5-(thiophen-2-yl)benzoic acid.

Method A: Direct Analysis via Reversed-Phase LC-MS/MS

This method leverages the power of modern UPLC/UHPLC systems coupled with tandem mass spectrometry to achieve rapid and specific analysis. The key is to suppress the ionization of the carboxylic acid moiety to improve its retention on a C18 stationary phase.

Scientific Rationale
  • Mobile Phase: An acidic mobile phase (e.g., using formic acid) is employed to keep the benzoic acid in its protonated, less polar form.[5] This increases its affinity for the nonpolar C18 stationary phase, leading to better retention and peak shape.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative mode is typically preferred for carboxylic acids as they readily lose a proton to form the [M-H]⁻ ion. Tandem MS (MS/MS) is used for its high selectivity and sensitivity.[2] A specific precursor ion (the deprotonated molecule) is selected and fragmented, and a characteristic product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances detection limits.[2]

Experimental Protocol: Method A

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound (both crude and purified samples).
  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
  • Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent mixture.
  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[5]

2. LC-MS/MS System and Conditions:

ParameterCondition
LC System UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column Reversed-Phase C18, e.g., 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad, Waters Xevo TQ)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
MRM Transition Precursor Ion (Q1): m/z 237.0; Product Ion (Q3): m/z 193.0 (corresponding to loss of CO₂)

Note: The exact MRM transition should be optimized by infusing a standard solution of the compound.

Method_A_Workflow Sample_Prep Sample Preparation (Dilution & Filtration) Injection Inject into UPLC System Sample_Prep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Ionization Negative ESI Separation->Ionization MS_Analysis Tandem MS (MRM) Q1: m/z 237.0 -> Q3: m/z 193.0 Ionization->MS_Analysis Detection Data Acquisition MS_Analysis->Detection

Caption: Workflow for the Direct Analysis (Method A) of the target compound.

Method B: Derivatization-Based Analysis via Reversed-Phase LC-MS/MS

This approach is employed when higher sensitivity or improved chromatography is required. Derivatizing the carboxylic acid group with a reagent like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) makes the analyte less polar and more amenable to reversed-phase chromatography.[3][4]

Scientific Rationale
  • Derivatization: The reaction with 3-NPH converts the polar carboxylic acid into a larger, less polar hydrazide. This significantly increases its retention time on a C18 column, moving it away from the void volume and potential interferences.[4]

  • Enhanced Ionization: The 3-NPH tag often improves ionization efficiency, leading to a stronger signal in the mass spectrometer. For this derivative, positive mode ESI is typically more effective, targeting the protonated molecule [M+H]⁺.

  • Trustworthiness: Comparing the results of a derivatized sample to a direct analysis can provide an orthogonal confirmation of the compound's identity and purity, strengthening the overall validation.

Experimental Protocol: Method B

1. Derivatization Procedure:

  • Prepare a 1 µg/mL solution of the synthesized compound in a 50:50 acetonitrile/water mixture.
  • To 90 µL of this solution in a microcentrifuge tube, add 50 µL of 100 mM EDC and 50 µL of 50 mM 3-NPH (both prepared in 50:50 acetonitrile/water).[3]
  • Vortex the mixture and incubate at 40 °C for 30 minutes.
  • Quench the reaction by adding 50 µL of 100 mM formic acid.
  • Centrifuge the sample and transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS System and Conditions:

ParameterCondition
LC System UPLC/UHPLC System
Column Reversed-Phase C18, e.g., 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
MRM Transition Precursor Ion (Q1): m/z 374.0; Product Ion (Q3): m/z 222.0 (corresponding to the core structure after loss of the nitro-phenyl group)

Note: The exact masses and fragmentation for the derivative must be confirmed experimentally.

Method_B_Workflow Sample_Prep Sample Preparation (1 µg/mL solution) Derivatization Derivatization (EDC/3-NPH, 40°C) Sample_Prep->Derivatization Quench Quench Reaction (Formic Acid) Derivatization->Quench Injection Inject into UPLC System Quench->Injection Separation C18 Column Separation Injection->Separation Ionization Positive ESI Separation->Ionization MS_Analysis Tandem MS (MRM) Q1: m/z 374.0 -> Q3: m/z 222.0 Ionization->MS_Analysis Detection Data Acquisition MS_Analysis->Detection

Caption: Workflow for the Derivatization-Based Analysis (Method B).

Data Interpretation and Comparison

Successful validation requires both qualitative and quantitative assessment of the data. The identity of the main peak in the chromatogram must be confirmed, and its purity calculated.

Qualitative Confirmation: Mass Identity

The primary confirmation of the synthesized compound is the detection of the correct mass-to-charge ratio.

  • Method A (Direct): Expect a major peak in the chromatogram corresponding to the [M-H]⁻ ion at m/z 237.0 . The MS/MS experiment should show a fragment ion at m/z 193.0 .

  • Method B (Derivatized): The derivatized product should appear at a later retention time. The expected [M+H]⁺ ion for the 3-NPH derivative would be at m/z 374.0 .

Quantitative Assessment: Purity and Comparison

The purity of the synthesized compound is typically assessed by the area percentage of the main peak relative to all other detected peaks in the chromatogram.

ParameterMethod A: Direct Analysis (Expected)Method B: Derivatization Analysis (Expected)Justification
Retention Time (RT) ~2.5 min~4.8 minDerivatization increases hydrophobicity, leading to longer retention on the RP column.
Purity (Purified Sample) >98%>98%Both methods should yield comparable purity results for a clean sample.
Limit of Quantitation (LOQ) ~1 ng/mL~0.1 ng/mLThe derivatization tag often enhances ionization, leading to improved sensitivity.
Key Advantage Speed and SimplicityHigher Sensitivity and RobustnessMethod A is ideal for quick checks, while Method B excels at trace analysis and complex matrix samples.

Conclusion: A Self-Validating Approach

Validating the synthesis of 2-Chloro-5-(thiophen-2-yl)benzoic acid is a critical step in the drug development pipeline. This guide has presented two robust LC-MS methodologies, each with distinct advantages.

  • Method A (Direct Analysis) offers a rapid, high-throughput solution for routine confirmation of identity and purity.

  • Method B (Derivatization Analysis) provides an orthogonal approach with enhanced sensitivity and chromatographic performance, ideal for challenging analytical scenarios.

By understanding the scientific principles behind these methods, researchers can confidently select and implement the most appropriate strategy for their needs. The use of high-resolution mass spectrometry for identity confirmation, coupled with the quantitative data from the chromatographic separation, forms a self-validating system that ensures the integrity of the synthesized compound, thereby upholding the highest standards of scientific trustworthiness and accuracy.

References

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. (2024, January 5).
  • Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. (2017, November 21). OSTI.GOV.
  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 7). Emery Pharma.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
  • Method of analysis of carboxylic acid by mass spectrometry. (2005).
  • Supporting Pharmaceutical Synthetic Process R&D Using LC-MS.
  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
  • CAS 926203-78-3 C11H7ClO2S 2-Chloro-5-(thiophen-2-yl)benzoic acid ≥95%. Howei Pharm.
  • High-Performance Liquid Chromatography (HPLC)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(thiophen-2-YL)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(thiophen-2-YL)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.